sec-Butyl maleate
Description
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Structure
3D Structure
Properties
CAS No. |
924-63-0 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(Z)-4-butan-2-yloxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-3-6(2)12-8(11)5-4-7(9)10/h4-6H,3H2,1-2H3,(H,9,10)/b5-4- |
InChI Key |
GTVVADNAPPKOSH-PLNGDYQASA-N |
Isomeric SMILES |
CCC(C)OC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCC(C)OC(=O)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of sec-Butyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
sec-Butyl maleate, a monoester of maleic acid, is a chemical compound with established applications as a monomer and chemical intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, and general methodologies for its synthesis and analysis. While direct involvement in specific signaling pathways relevant to drug development has not been prominently documented in scientific literature, this guide serves as a foundational resource for researchers exploring its potential applications.
Chemical and Physical Properties
This compound is the common name for (Z)-4-butan-2-yloxy-4-oxobut-2-enoic acid. It is a mono-sec-butyl ester of maleic acid.[1] The compound is a racemic mixture.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₄ | [1][2] |
| Molecular Weight | 172.18 g/mol | [1][2] |
| CAS Number | 924-63-0 | [1] |
| IUPAC Name | (Z)-4-butan-2-yloxy-4-oxobut-2-enoic acid | [1] |
| Synonyms | Mono-sec-butyl maleate, Maleic acid, mono-sec-butyl ester | [1] |
| Melting Point | Information not available | |
| Boiling Point | Varies by source: 281 °C (literature) | [Information not available] |
| Density | Information not available | |
| Water Solubility | Information not available | |
| LogP (Octanol-Water Partition Coefficient) | Information not available |
Note on Isomers: It is crucial to distinguish mono-sec-butyl maleate from its diester counterpart, di-sec-butyl maleate, and its n-butyl isomer, mono-n-butyl maleate, as their physical and chemical properties differ significantly.
Chemical Structure
The chemical structure of this compound consists of a maleic acid backbone esterified with a sec-butyl group at one of the carboxylic acid functionalities. The sec-butyl group is a four-carbon alkyl substituent with the structure CH₃CH₂CH(CH₃)-.[1]
The presence of the double bond in the maleic acid moiety results in cis-trans isomerism. This compound is the cis-isomer, also denoted by (Z) in its IUPAC name.[1] The chiral center in the sec-butyl group means that the compound exists as a pair of enantiomers.[2]
Experimental Protocols
Synthesis of this compound
General Experimental Workflow for Synthesis:
-
Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and a reflux condenser is charged with maleic anhydride and an excess of sec-butanol. The molar ratio of alcohol to maleic anhydride can range from 2:1 to 5:1.
-
Catalyst Addition: An acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or an ion-exchange resin, is added to the reaction mixture.[3][5]
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 80°C to 120°C and stirred vigorously.[5] The progress of the reaction can be monitored by titrating the remaining acidic components.
-
Work-up and Purification: Upon completion, the catalyst is removed (by neutralization and washing for homogeneous catalysts or by filtration for heterogeneous catalysts). The excess alcohol is removed by distillation. The resulting crude monoester can be further purified by vacuum distillation.[6]
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. A general protocol, which would require optimization for this specific compound, is outlined below based on methods for similar esters.[7][8][9]
General GC-MS Protocol:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent, such as dichloromethane or hexane. An internal standard may be added for quantitative analysis.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[9]
-
Injector: Split/splitless injector, with a temperature of approximately 250°C.
-
Oven Program: A temperature gradient is typically used, for example, starting at 50-70°C and ramping up to 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A mass range of m/z 40-400 is generally sufficient to detect the molecular ion and characteristic fragment ions.
-
Reactivity and Potential Biological Relevance
Chemical Reactivity
The reactivity of this compound is primarily dictated by the ester functional group and the carbon-carbon double bond.
-
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield maleic acid and sec-butanol.[10]
-
Addition Reactions: The electron-deficient double bond can undergo various addition reactions. For instance, it can act as a dienophile in Diels-Alder reactions.
-
Isomerization: Under certain conditions, such as heating in the presence of a catalyst, the cis-isomer (maleate) can isomerize to the more stable trans-isomer (fumarate).[11]
Toxicology and Biological Effects
Specific toxicological data for this compound is limited. However, information on short-chain maleic acid esters provides some insights. Monoesters of maleic acid are expected to be corrosive to the skin and can cause serious eye damage. They are also considered to be potential skin sensitizers.[10]
Upon absorption, maleic esters are likely hydrolyzed to maleic acid and the corresponding alcohol.[10] Therefore, the systemic toxicity is expected to be influenced by the properties of maleic acid and sec-butanol. High doses of some maleic acid esters have been associated with renal effects in animal studies. However, maleic acid and its esters are generally not considered to be carcinogenic, mutagenic, or to have reproductive toxicity potential.[12]
Relevance to Drug Development
Currently, there is no direct evidence in the reviewed literature of this compound being actively investigated as a therapeutic agent or its involvement in specific signaling pathways. However, related chemistries are of interest in drug development:
-
Maleate Salts: Maleic acid is widely used to form salts of basic drugs, which can improve their solubility and bioavailability.[13]
-
Maleic Anhydride Copolymers: Copolymers of maleic anhydride have been explored for various biomedical applications, including drug delivery systems, due to their biocompatibility and the reactive nature of the anhydride group which allows for conjugation with drugs or targeting moieties.[14][15]
The potential for this compound itself in drug delivery could be as a hydrophobic component in the design of prodrugs or as a monomer in the synthesis of novel biocompatible polymers. Further research would be required to explore these possibilities.
Conclusion
This compound is a well-characterized chemical with defined physical and structural properties. While its primary applications have been in the field of polymer chemistry and as a chemical intermediate, its structural features, including the reactive double bond and the ester functionality, offer potential for further exploration in other areas. The lack of specific data on its biological activity and involvement in signaling pathways indicates a gap in the current scientific literature. This guide provides a solid foundation for researchers who may wish to investigate the untapped potential of this molecule in fields such as medicinal chemistry and drug delivery.
References
- 1. This compound | C8H12O4 | CID 6913395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. bip.iich.gliwice.pl [bip.iich.gliwice.pl]
- 5. isites.info [isites.info]
- 6. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]
- 7. Extraction and GC-MS analysis of phthalate esters in food matrices: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Maleic acid - Wikipedia [en.wikipedia.org]
- 12. epa.gov [epa.gov]
- 13. US10035788B2 - Maleate salts of (E)-N-{4[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide and crystalline forms thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Magnetic melamine cross-linked polystyrene-alt-malic anhydride copolymer: Synthesis, characterization, paclitaxel delivery, cytotoxic effects on human ovarian and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of sec-Butyl Maleate: Pathways and Mechanisms
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sec-butyl maleate, a significant chemical intermediate. The document details the primary synthesis pathways, reaction mechanisms, and a comparative analysis of various catalytic systems. Experimental protocols and quantitative data are presented to facilitate laboratory application and process development.
Introduction
This compound, a diester of maleic acid, finds applications in various chemical industries, including polymer manufacturing and as a plasticizer. Its synthesis predominantly involves the esterification of maleic anhydride with sec-butanol. This guide will delve into the critical aspects of this process, focusing on the underlying chemistry and practical considerations for its synthesis.
Synthesis Pathways and Mechanisms
The synthesis of this compound from maleic anhydride and sec-butanol is a two-step process. The initial reaction is a rapid and essentially complete formation of mono-sec-butyl maleate. This is followed by a slower, reversible esterification of the monoester to yield the desired di-sec-butyl maleate.[1] To drive the equilibrium towards the product, continuous removal of water is a critical process parameter.
The generally accepted mechanism for the acid-catalyzed esterification of the monoester with a second molecule of sec-butanol is as follows:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid group of the monoester is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of sec-butanol acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final di-sec-butyl maleate.
Reaction Pathway Diagram
Catalytic Systems in this compound Synthesis
A variety of acidic catalysts have been investigated for the synthesis of dibutyl maleates, with a notable impact on reaction kinetics. The reactivity of sec-butanol is generally lower than that of primary butanols like n-butanol and isobutanol.[1]
Comparative Catalyst Performance
Kinetic studies on the esterification of maleic anhydride with various butanol isomers have provided insights into the efficacy of different catalysts. While specific yield data for this compound under identical conditions is sparse in the literature, the relative activity of catalysts has been established.
| Catalyst | Relative Activity | Operating Temperature Range (°C) | Molar Ratio (Alcohol:Anhydride) | Reference |
| Phosphotungstic acid | Very High | 110 - 130 | 2.2:1 to 5:1 | [1] |
| Sulfuric acid | High | 110 - 130 | 2.2:1 to 5:1 | [1] |
| Dowex 50WX8 | Moderate | 110 - 140 | 2.2:1 to 5:1 | [1] |
| Tetrabutyl zirconate | Low | 110 - 140 | 2.2:1 to 5:1 | |
| p-Toluenesulfonic acid | High | Not specified | 4:1 | [2][3] |
Note: The operating temperatures are converted from Kelvin as reported in the source. The relative activity is inferred from kinetic data.
One study reported a yield of 95.6% for dibutyl maleate (using n-butanol) with p-toluenesulfonic acid as the catalyst, with a maleic anhydride to n-butanol to catalyst molar ratio of 1:4:0.16 and a reaction time of 70 minutes with reflux and water removal.[2][3]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on common laboratory practices for esterification.
Materials and Equipment
-
Maleic anhydride
-
sec-Butanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and work-up reagents (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Experimental Workflow Diagram
Procedure
-
Reaction Setup: A round-bottom flask is charged with sec-butanol and maleic anhydride in a molar ratio between 2.2:1 and 5:1. The acid catalyst (e.g., p-toluenesulfonic acid, ~1-5 mol% relative to maleic anhydride) is added to the flask.
-
Esterification: The flask is fitted with a Dean-Stark apparatus and a reflux condenser. The reaction mixture is heated to reflux with vigorous stirring. The water produced during the reaction is collected in the Dean-Stark trap.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The crude product is transferred to a separatory funnel and washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Isolation and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the excess sec-butanol is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Conclusion
The synthesis of this compound is a well-established process, primarily achieved through the acid-catalyzed esterification of maleic anhydride with sec-butanol. The choice of catalyst significantly influences the reaction rate, with strong protic acids like phosphotungstic acid and sulfuric acid demonstrating high activity. The successful synthesis hinges on the effective removal of water to drive the reaction equilibrium towards the formation of the diester. The provided experimental framework offers a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Further optimization of reaction conditions for specific catalytic systems can lead to improved yields and process efficiency.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of sec-Butyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butyl maleate, also known as mono-sec-butyl maleate, is an organic compound with the chemical formula C₈H₁₂O₄. It is the monoester formed from the reaction of maleic acid or its anhydride with sec-butanol. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its properties, synthesis, reactivity, and analytical characterization. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical and Physical Properties
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2Z)-4-(butan-2-yloxy)-4-oxobut-2-enoic acid[1] |
| CAS Number | 924-63-0[1][2] |
| Molecular Formula | C₈H₁₂O₄[1][2] |
| Molecular Weight | 172.18 g/mol [1][2] |
| Synonyms | Mono-sec-butyl maleate, Maleic acid mono-sec-butyl ester[1] |
Table 2: Physical Properties
| Property | Value | Notes |
| Melting Point | -1.5 °C | Data for n-butyl isomer[3][4][5] |
| Boiling Point | 201 °C to 289.1 °C at 760 mmHg | Data for n-butyl isomer, with noted variability in reported values[3][4] |
| Density | 1.099 - 1.1 g/cm³ | Data for n-butyl isomer[3][4] |
| Water Solubility | 37 g/L at 20 °C | Data for n-butyl isomer[5] |
| LogP | 1.35 - 1.39 | Data for n-butyl isomer[3] |
| Vapor Pressure | 0.2 Pa at 25 °C | Data for n-butyl isomer[3][5] |
| Refractive Index | 1.458 - 1.470 | Data for n-butyl isomer[3][5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of maleic anhydride with sec-butanol. The reaction proceeds in two main stages: a rapid, nearly irreversible formation of the monoester (this compound), followed by a slower, reversible reaction to form the diester (di-sec-butyl maleate) if excess alcohol and a catalyst are present under conditions that remove water.[6] To favor the formation of the monoester, the reaction is generally performed using a 1:1 molar ratio of the reactants at a moderate temperature.
Materials:
-
Maleic anhydride (1.0 equivalent)
-
sec-Butanol (1.0 equivalent)
-
Toluene (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in toluene.
-
Slowly add sec-butanol to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 1-2 hours) to ensure the complete formation of the monoester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by titrating the remaining carboxylic acid.
-
After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Analytical Characterization
The characterization of this compound can be performed using standard analytical techniques for organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would confirm the presence of the sec-butyl group (signals for CH₃, CH₂, and CH protons) and the maleate backbone (vinylic protons). The integration of the signals would correspond to the number of protons in each environment.
-
¹³C NMR spectroscopy would show characteristic peaks for the carbonyl carbons of the ester and carboxylic acid, the vinylic carbons, and the carbons of the sec-butyl group.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretches for both the ester and carboxylic acid, and C=C stretch of the alkene.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of the compound, and the fragmentation pattern could provide further structural information.
-
-
Gas Chromatography (GC):
-
GC can be used to assess the purity of the synthesized this compound and to monitor the progress of the synthesis reaction.
-
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond (dienophile), the ester group, and the carboxylic acid group.
Diels-Alder Reaction
The electron-deficient double bond in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[7][8][9] This reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The reaction is facilitated by electron-donating groups on the diene.[10]
Other Reactions
-
Esterification: The remaining carboxylic acid group can undergo further esterification with another alcohol to form a diester.
-
Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation to yield the corresponding succinate derivative.
-
Polymerization: As a monomer, this compound can be used in polymerization reactions to create various copolymers.
Conclusion
This compound is a versatile organic compound with applications as a monomer and a synthetic intermediate. This guide has provided a detailed overview of its physical and chemical properties, a general protocol for its synthesis, and an outline of its key chemical reactions. The presented data and methodologies are intended to support researchers and professionals in their scientific endeavors involving this compound. It is important to note the limited availability of specific experimental data for this compound, necessitating in some instances the use of data from its close structural isomer, n-butyl maleate. Further experimental investigation is warranted to fully characterize this compound.
References
- 1. This compound | C8H12O4 | CID 6913395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Buy Monobutyl maleate | 925-21-3 [smolecule.com]
- 4. Monobutyl maleate | CAS#:925-21-3 | Chemsrc [chemsrc.com]
- 5. 925-21-3 CAS MSDS (Monobutyl maleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. bip.iich.gliwice.pl [bip.iich.gliwice.pl]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
sec-Butyl Maleate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of sec-Butyl maleate, a valuable chemical compound with applications across various scientific disciplines. This document outlines its fundamental properties, synthesis, and potential applications, with a focus on providing actionable information for research and development.
Core Chemical Identifiers and Properties
This compound, also known as mono-sec-butyl maleate, is an organic compound with the CAS Registry Number 924-63-0 [1][2][3]. Its chemical structure consists of a maleic acid moiety esterified with a sec-butyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 924-63-0[1][2][3] |
| Molecular Formula | C8H12O4[1][2][3] |
| IUPAC Name | (2Z)-4-(butan-2-yloxy)-4-oxobut-2-enoic acid[2] |
| InChI | InChI=1S/C8H12O4/c1-3-6(2)12-8(11)5-4-7(9)10/h4-6H,3H2,1-2H3,(H,9,10)/b5-4-[2] |
| InChIKey | GTVVADNAPPKOSH-PLNGDYQASA-N[1][2] |
| SMILES | CCC(C)OC(=O)/C=C\C(=O)O[1] |
| UNII | 4B4K05YS75[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 172.18 g/mol [1][2] |
| Appearance | Colorless to yellowish oily liquid (Dibutyl maleate)[4] |
| Solubility | Very hardly soluble in water (0.17 g/L at 20 °C for Dibutyl maleate)[4] |
| Boiling Point | 280 °C (553 K) for Dibutyl maleate[4] |
| Melting Point | -85 °C (188 K) for Dibutyl maleate[4] |
| Density | 0.99 g/cm³ for Dibutyl maleate[4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of maleic anhydride with sec-butanol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of maleic anhydride and sec-butanol in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Work-up: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Potential Applications in Research and Development
While specific applications in drug development are not extensively documented in publicly available literature, the chemical structure of this compound suggests several areas of potential interest for researchers. Its difunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block in organic synthesis.
-
Polymer Chemistry: Maleate esters are known to be used as comonomers in polymerization reactions. For example, dibutyl maleate is utilized as a plasticizer for aqueous dispersions of copolymers with vinyl acetate[4][5]. This suggests that this compound could be explored for the synthesis of novel polymers with tailored properties for drug delivery systems or medical device coatings.
-
Intermediate in Chemical Synthesis: this compound can serve as a precursor in the synthesis of more complex molecules. The double bond can undergo various addition reactions, and the carboxylic acid and ester groups can be further modified. For instance, dibutyl maleate is an intermediate in the preparation of other chemical compounds, including sulfosuccinates which are powerful wetting agents[4][5].
-
Michael Addition Reactions: The electron-deficient double bond in maleates is susceptible to Michael addition. This reaction is notably used with amines and dialkyl maleates to produce polyaspartic esters, which have applications in coatings, adhesives, and sealants[4]. This reactivity could be harnessed in a drug development context for bioconjugation or the synthesis of novel scaffolds.
Caption: Potential research applications of this compound.
Due to the limited specific data on the biological signaling pathways of this compound itself, a signaling pathway diagram cannot be provided at this time. Research into its biological activity and potential mechanisms of action would be a valuable area for future investigation.
References
Spectroscopic Analysis of sec-Butyl Maleate: A Technical Guide
This guide provides a comprehensive overview of the expected spectroscopic data for sec-butyl maleate, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this compound, this document presents predicted data based on the analysis of structurally analogous compounds. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of similar molecules, such as other maleate esters and compounds containing a sec-butyl group.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.2-6.3 | d | 1H | Olefinic H (cis) |
| ~6.0-6.1 | d | 1H | Olefinic H (cis) |
| ~4.9-5.1 | m | 1H | -OCH- |
| ~1.6-1.8 | m | 2H | -CH₂- |
| ~1.2-1.3 | d | 3H | -OCH-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₃ |
| ~9-12 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168-172 | Ester C=O |
| ~165-168 | Acid C=O |
| ~131-133 | Olefinic CH |
| ~129-131 | Olefinic CH |
| ~72-75 | -OCH- |
| ~28-30 | -CH₂- |
| ~18-20 | -OCH-CH₃ |
| ~9-11 | -CH₂-CH₃ |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~2970, 2940, 2880 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1720-1740 | Strong | C=O stretch (Ester) |
| ~1690-1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1630-1650 | Medium | C=C stretch (Olefinic) |
| ~1300-1000 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 172 | Molecular Ion [M]⁺ |
| 117 | [M - C₄H₉]⁺ (Loss of sec-butyl group) |
| 99 | [M - OC₄H₉]⁺ |
| 57 | [C₄H₉]⁺ (sec-Butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution is then transferred to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[1] The tube is capped securely.
-
Data Acquisition: The NMR tube is placed in a spinner and inserted into the spectrometer.[2] The experiment begins with locking the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1] Shimming is then performed to optimize the homogeneity of the magnetic field and improve spectral resolution.[1] The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[1] Finally, the appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set, and the data is collected.[1]
2. Infrared (IR) Spectroscopy
-
Sample Preparation and Analysis (ATR-FTIR): The Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is first cleaned with a suitable solvent like isopropanol or ethanol and a background spectrum is collected.[3] A small drop of the liquid this compound is then placed directly onto the clean, dry ATR crystal.[4][5] For optimal contact, a pressure arm may be applied.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, where it reflects and interacts with the sample.[6] The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber, is then processed. After the measurement, the sample is wiped from the crystal, which is cleaned again with a solvent.[3]
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI): A small amount of the volatile liquid sample is introduced into the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8][9][10]
-
Mass Analysis and Detection: The resulting positively charged fragments are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[8]
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.
References
- 1. alwsci.com [alwsci.com]
- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. agilent.com [agilent.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Solubility of sec-Butyl maleate in different organic solvents
An In-depth Technical Guide to the Solubility of sec-Butyl Maleate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
As quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, the following table serves as a template for researchers to record their experimental findings. This structured format allows for easy comparison of solubility across different solvents and temperatures.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Observations |
| Alcohols | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| n-Butanol | ||||
| Ketones | ||||
| Acetone | ||||
| Methyl Ethyl Ketone | ||||
| Esters | ||||
| Ethyl Acetate | ||||
| Aromatic Hydrocarbons | ||||
| Toluene | ||||
| Xylene | ||||
| Chlorinated Solvents | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Ethers | ||||
| Diethyl Ether | ||||
| Tetrahydrofuran | ||||
| Other Solvents | ||||
| Acetonitrile | ||||
| Dimethylformamide | ||||
| Dimethyl Sulfoxide |
Experimental Protocols
The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a compound like this compound in organic solvents: the Gravimetric Method and the Shake-Flask Method.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the solvent, and then weighing the dissolved solute.
Materials and Apparatus:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Thermostatically controlled water bath or incubator
-
Vials or flasks with secure caps
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic bath set to the desired temperature and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period to reach equilibrium. This may take several hours to days, depending on the solvent and solute.
-
-
Equilibration:
-
To confirm that equilibrium has been reached, periodically take small aliquots of the supernatant, and measure the concentration. Equilibrium is achieved when consecutive measurements show no significant change in concentration.[1]
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any solid particles.
-
-
Solvent Evaporation and Weighing:
-
Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of this compound and the solvent's boiling point to avoid decomposition or loss of the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.[1][2]
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.
-
Solubility is then calculated as the mass of the dissolved solute per volume of the solvent (e.g., g/100 mL).
-
Shake-Flask Method
The shake-flask method, as described by Higuchi and Connors, is considered a gold standard for solubility measurements, particularly for sparingly soluble compounds.[3]
Materials and Apparatus:
-
Same as for the Gravimetric Method.
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Preparation of Saturated Solution and Equilibration:
-
Follow the same procedure as in the Gravimetric Method (steps 1 and 2) to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.
-
-
Sample Collection and Dilution:
-
After reaching equilibrium, withdraw a known volume of the supernatant using a filtered syringe.
-
Accurately dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Concentration Analysis:
-
Analyze the diluted sample using a suitable analytical method, such as UV-Vis spectroscopy (if this compound has a chromophore) or HPLC.
-
A pre-established calibration curve of known concentrations of this compound in the same solvent is required to determine the concentration of the unknown sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides researchers, scientists, and drug development professionals with a robust framework for determining the solubility of this compound in various organic solvents. By following the detailed experimental protocols for the gravimetric and shake-flask methods, reliable and reproducible solubility data can be generated. The provided table template will aid in the systematic recording and comparison of these crucial physicochemical properties, facilitating the effective use of this compound in its diverse applications.
References
Thermal Stability and Decomposition of sec-Butyl Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sec-butyl maleate. Due to the limited direct experimental data on this compound in publicly available literature, this guide synthesizes information from analogous compounds, particularly other maleate esters and sec-butyl esters, to project its thermal behavior. The document outlines predicted decomposition pathways, expected thermal event temperatures, and detailed experimental protocols for verification. All quantitative data from related compounds is summarized for comparative analysis. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling informed decisions in experimental design, handling, and formulation.
Introduction
This compound is an organic ester with potential applications in various fields, including polymer chemistry and as an intermediate in pharmaceutical synthesis. Understanding its thermal stability is paramount for safe handling, storage, and processing, as well as for predicting its behavior in thermal-driven reactions. This guide addresses the current knowledge gap by providing a detailed analysis based on the well-established decomposition mechanisms of similar chemical structures.
Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed primarily through a non-radical, intramolecular elimination reaction, specifically a cis-elimination or pyrolytic syn-elimination. This prediction is strongly supported by studies on the pyrolysis of other sec-butyl esters, most notably sec-butyl acetate.
The proposed mechanism involves a six-membered ring transition state, where a hydrogen atom from the secondary butyl group is transferred to one of the carbonyl oxygens of the maleate moiety. This concerted rearrangement leads to the cleavage of the C-O ester bond and the formation of an alkene and a carboxylic acid.
Based on this, the expected primary decomposition products of this compound are maleic acid and a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene). Upon further heating, maleic acid is known to dehydrate to form maleic anhydride .
dot
Caption: Predicted cis-elimination decomposition pathway for this compound.
Quantitative Data from Analogous Compounds
Table 1: Physical and Thermal Properties of Related Maleate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Autoignition Temp. (°C) |
| Dimethyl Maleate | C₆H₈O₄ | 144.13 | 204-205 | 95 | - |
| Diethyl Maleate | C₈H₁₂O₄ | 172.18 | 225 | 93.4 | 350 |
| Dibutyl Maleate | C₁₂H₂₀O₄ | 228.29 | 281 | 120 | 265 |
Data sourced from publicly available chemical databases.
Table 2: Pyrolysis Product Distribution of sec-Butyl Acetate
The pyrolysis of sec-butyl acetate serves as a valuable model for predicting the butene isomer distribution from this compound decomposition.
| Product | Relative Abundance (%) |
| 1-Butene | 57 |
| trans-2-Butene | 28 |
| cis-2-Butene | 15 |
Data from DePuy, C. H., Bishop, C. A., & Goeders, C. N. (1961). Pyrolytic cis Eliminations: the Pyrolysis of sec-Butyl Derivatives. Journal of the American Chemical Society, 83(9), 2151–2152.
Based on this data, the onset of thermal decomposition for this compound is likely to be in the range of 200-250°C. A study on maleate oligomers suggests they are less thermally stable than their succinate and itaconate counterparts, which may place this compound's decomposition temperature at the lower end of this estimated range.
Recommended Experimental Protocols
To definitively characterize the thermal stability and decomposition of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
TGA will determine the onset temperature of decomposition and the mass loss profile.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Size: 5-10 mg of this compound.
-
Crucible: Open aluminum or platinum pan.
-
Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data to Collect: Mass vs. Temperature, derivative of mass vs. temperature (DTG curve).
dot
Caption: Workflow for Thermogravimetric Analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC will identify thermal events such as boiling, melting (if applicable at low temperatures), and decomposition, and determine their associated enthalpies.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Size: 5-10 mg of this compound.
-
Crucible: Hermetically sealed aluminum pans to contain the liquid and its vapor pressure.
-
Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -50°C) if low-temperature transitions are of interest.
-
Ramp from the starting temperature to 400°C at a heating rate of 10°C/min.
-
-
Data to Collect: Heat flow vs. Temperature.
Evolved Gas Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This is the definitive method for identifying the volatile decomposition products.
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Single-Shot Analysis: Pyrolyze the sample at a temperature determined from the TGA results (e.g., the peak decomposition temperature) for a short duration (e.g., 15-30 seconds).
-
-
GC Conditions:
-
Column: A suitable capillary column for separating light hydrocarbons and organic acids (e.g., a mid-polarity column like a DB-5ms or a polar column if maleic acid/anhydride is the primary target).
-
Temperature Program: An initial low temperature (e.g., 40°C) held for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature (e.g., 250°C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 30-300).
-
-
Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a standard library (e.g., NIST).
dot
Reactivity of sec-Butyl maleate in organic reactions
An In-Depth Technical Guide to the Reactivity of sec-Butyl Maleate in Organic Reactions
Introduction
This compound, systematically known as (Z)-4-(butan-2-yloxy)-4-oxobut-2-enoic acid, is an unsaturated ester characterized by a reactive carbon-carbon double bond and two ester functionalities.[1] The presence of the electron-withdrawing ester groups renders the double bond electron-deficient, making it susceptible to a variety of nucleophilic and pericyclic reactions. Furthermore, the sec-butyl ester group introduces specific steric and electronic effects that influence the molecule's overall reactivity compared to other dialkyl maleates.[2] This technical guide provides a comprehensive overview of the reactivity of this compound in key organic transformations, including cycloadditions, Michael additions, polymerizations, and hydrolysis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize maleate derivatives in synthesis.
Reactions of the Carbon-Carbon Double Bond
The defining feature of this compound is its electron-poor carbon-carbon double bond, which serves as the primary site of reactivity. This electrophilic nature drives its participation in several important C-C bond-forming reactions.
Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings.[3] In this reaction, maleate esters act as excellent dienophiles due to their electron-deficient double bond, which is conjugated to the two carbonyl groups.[4] The reaction proceeds with a conjugated diene to yield a substituted cyclohexene derivative.[5]
The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. For example, the reaction of a diene with a cis-dienophile like this compound will exclusively yield the cis-disubstituted cyclohexene product.[6]
Logical Relationship: Factors Affecting Diels-Alder Reactivity
References
- 1. This compound | C8H12O4 | CID 6913395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
sec-Butyl maleate safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of sec-Butyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety data and handling precautions for this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 924-63-0), this guide incorporates data from structurally related compounds, namely sec-butyl acetate and dibutyl maleate. All data derived from related compounds should be interpreted with caution.
Chemical Identification and Physical Properties
This compound is the mono-sec-butyl ester of maleic acid.[1] Its basic chemical and physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 924-63-0 | [1] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | Not explicitly available; likely a liquid based on related compounds. | Inferred |
| Odor | Not available |
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, based on data for sec-butyl acetate and dibutyl maleate, the following hazards should be anticipated.
Anticipated Hazards:
-
Flammable Liquid: Based on sec-butyl acetate, it may be a flammable liquid and vapor.[2][3]
-
Skin Irritation: May cause skin irritation.[2]
-
Serious Eye Irritation: May cause serious eye irritation.[2]
-
Skin Sensitization: Dibutyl maleate is a known skin sensitizer.[4]
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[5]
GHS Label Elements (Predicted):
| Pictogram | |
| Signal Word | Warning or Danger |
| Hazard Statements | May include: Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause an allergic skin reaction.[2][4] |
| Precautionary Statements | Prevention, Response, Storage, Disposal. |
Handling and Storage
Proper handling and storage procedures are critical to minimize risk. The following precautions are based on best practices for handling similar chemicals.
Safe Handling
-
Avoid contact with skin and eyes.[6]
-
Avoid inhalation of vapor or mist.[6]
-
Use only in a well-ventilated area or under a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE).[4]
-
Wash hands thoroughly after handling.[6]
Safe Storage
-
Keep container tightly closed in a dry and well-ventilated place.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment are essential to prevent exposure.
| Control Parameter | Recommendation | Source |
| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended. Ensure eyewash stations and safety showers are readily available.[4] | [4] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6] | [6] |
| Skin Protection | Wear chemical-resistant gloves (e.g., Butyl rubber). Wear protective clothing to prevent skin contact.[9][10][11] | [9][10][11] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | [7] |
First Aid Measures
In case of exposure, immediate medical attention may be required.
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6] | [4][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6] | [4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4][6] | [4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4][6] | [4][6] |
Fire and Explosion Data
Based on related compounds, this compound should be treated as a flammable liquid.
| Parameter | Information (based on sec-Butyl Acetate/Dibutyl Maleate) | Source |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] | [4] |
| Unsuitable Extinguishing Media | Water jet may be ineffective. | |
| Specific Hazards | Vapors may form explosive mixtures with air.[5] Vapors can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3][5] | [3][5] |
| Hazardous Combustion Products | Carbon monoxide and carbon dioxide.[4] | [4] |
| Fire-Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6] Use water spray to cool unopened containers.[3] | [3][4][6] |
Accidental Release Measures
In the event of a spill, the following procedures should be followed.
-
Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[6] Remove all sources of ignition.[3] Avoid breathing vapors.[6] Avoid contact with skin and eyes.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[6] Do not let the product enter drains.[2][6]
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[12] Use non-sparking tools.[3][5]
Experimental Protocols
Detailed experimental protocols for the safety testing of this compound are not publicly available. The toxicological and physical hazard data for related compounds are typically determined using standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) test guidelines. For instance:
-
Acute Oral Toxicity: OECD Test Guideline 423
-
Acute Dermal Toxicity: OECD Test Guideline 402
-
Acute Inhalation Toxicity: OECD Test Guideline 403
-
Skin Irritation/Corrosion: OECD Test Guideline 404
-
Eye Irritation/Corrosion: OECD Test Guideline 405
-
Skin Sensitization: OECD Test Guideline 429 (Local Lymph Node Assay)
-
Flammability (Flash Point): ASTM D93 (Pensky-Martens Closed Cup Tester)
Visualizations
Logical Relationship for Handling Precautions
Caption: Logical workflow for safe handling of this compound.
Experimental Workflow for Hazard Assessment
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. SEC-BUTYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Mobile [my.chemius.net]
- 9. osha.gov [osha.gov]
- 10. thetoolsman.com [thetoolsman.com]
- 11. Robot or human? [walmart.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide on the Discovery and Synthesis of sec-Butyl Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical context, discovery, and synthesis of sec-butyl maleate. It includes detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways.
Introduction and Historical Context
The synthesis of esters, a cornerstone of organic chemistry, was significantly advanced by the work of Emil Fischer and Arthur Speier in 1895.[1] Their method, now known as the Fischer-Speier esterification, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1] This reversible reaction laid the fundamental groundwork for the synthesis of a vast array of esters, including this compound.
While a singular "discovery" of this compound is not prominently documented, its synthesis falls under the well-established principles of Fischer-Speier esterification. The primary routes to this compound involve the esterification of either maleic acid or maleic anhydride with sec-butanol (butan-2-ol). The use of maleic anhydride is often preferred in industrial settings due to its higher reactivity and the formation of a monoester intermediate in a rapid, practically irreversible first step.[2] The subsequent conversion to the diester is a slower, reversible process that typically requires a catalyst.[2]
Synthesis of this compound
The synthesis of this compound is generally achieved through a two-step reaction when starting from maleic anhydride and sec-butanol. The first step involves the rapid formation of mono-sec-butyl maleate, followed by a slower, catalyzed second esterification to yield di-sec-butyl maleate.
General Reaction Scheme
The overall reaction can be summarized as follows:
Step 1: Monoesterification (Fast) Maleic Anhydride + sec-Butanol → Mono-sec-butyl maleate
Step 2: Diesterification (Slow, Catalyzed) Mono-sec-butyl maleate + sec-Butanol ⇌ Di-sec-butyl maleate + Water
A kinetic study of the esterification of maleic anhydride with different butanol isomers, including sec-butanol, revealed that primary alcohols like n-butanol and isobutanol exhibit significantly higher reaction activity compared to the secondary alcohol, sec-butanol.[2]
Catalysts
Various acid catalysts can be employed to promote the esterification reaction. Common choices include:
-
Homogeneous Catalysts:
-
Sulfuric acid (H₂SO₄)
-
Phosphotungstic acid
-
Methanesulfonic acid[2]
-
-
Heterogeneous Catalysts:
-
Organometallic Catalysts:
-
Tetrabutyl titanate[2]
-
Tetrabutyl zirconate
-
Phosphotungstic acid has been identified as a highly active catalyst for this reaction.
Experimental Protocols
The following protocols are based on methodologies described in kinetic studies of dibutyl maleate synthesis.
General Procedure for Kinetic Investigation of this compound Synthesis
This protocol describes a typical setup for studying the kinetics of the esterification of maleic anhydride with sec-butanol.
Materials and Equipment:
-
Maleic anhydride
-
sec-Butanol (butan-2-ol)
-
Acid catalyst (e.g., sulfuric acid, phosphotungstic acid)
-
Semibatch reactor equipped with a stirrer, thermometer, and a system for azeotropic water removal (e.g., Dean-Stark apparatus)
-
Heating mantle
-
Analytical equipment for determining the concentration of reactants and products (e.g., gas chromatography, titration for acid number)
Procedure:
-
Charge the reactor with a predetermined amount of sec-butanol.
-
Heat the sec-butanol to its boiling point.
-
Add a measured amount of maleic anhydride to the reactor and stir the mixture thoroughly until the anhydride is dissolved.
-
Heat the reaction mixture to the desired temperature (e.g., in the range of 383–413 K).
-
Introduce the catalyst to the reaction mixture.
-
Immediately withdraw the first sample to determine the initial concentration of the monoester.
-
Continuously remove the water formed during the reaction as an azeotrope with sec-butanol to drive the equilibrium towards the product.
-
Replenish any sec-butanol that is removed with the azeotrope.
-
Withdraw samples at regular intervals for analysis of the monoester conversion.
-
Analyze the samples to determine the concentration of the remaining mono-sec-butyl maleate.
Quantitative Data
The following tables summarize quantitative data from kinetic studies on the synthesis of dibutyl maleates, including those with sec-butanol.
Table 1: Reaction Conditions for Kinetic Studies of Maleic Anhydride Esterification with Butanol Isomers
| Parameter | Value |
| Temperature Range | 383–413 K |
| Initial Molar Ratio (Alcohol:Anhydride) | 2.2:1 to 5:1 |
| Pressure | Atmospheric |
Table 2: Comparison of Catalyst Activity for Dibutyl Maleate Synthesis [2]
| Catalyst Type | Catalyst Examples | Relative Activity |
| Homogeneous Protonic Acids | Phosphotungstic acid, Sulfuric acid, Methanesulfonic acid | High |
| Heterogeneous Solid Acids | Dowex 50WX8, Nafion SAC-13 | Moderate |
| Organometallic Catalysts | Tetrabutyl titanate, Tetrabutyl zirconate | Low |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of Fischer-Speier esterification.
Caption: Two-step synthesis of di-sec-butyl maleate.
References
Methodological & Application
Application Notes and Protocols for the Use of sec-Butyl Maleate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sec-butyl maleate as a comonomer in polymer synthesis. Due to a lack of specific published data for this compound, the quantitative data and protocols provided are based on its close structural isomer, dibutyl maleate (DBM), and are intended to serve as a strong starting point for experimental design. It is recommended that researchers perform optimization studies for their specific applications.
Introduction
This compound is an unsaturated diester that can be incorporated into polymers through copolymerization, primarily with vinyl and acrylic monomers. The inclusion of this compound can modify the physical properties of the resulting polymers, such as increasing flexibility and improving adhesion.[1][2] Its applications are prevalent in the formulation of paints, coatings, and adhesives.[2][3] Like other maleates, it participates in free-radical polymerization, although it exhibits very low reactivity for homopolymerization due to steric hindrance around the double bond.[4]
Key Applications in Polymer Synthesis
-
Plasticizer: When copolymerized with monomers like vinyl acetate, this compound acts as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature (Tg) of the final polymer. This is particularly useful in the formulation of flexible films and adhesives.[2]
-
Adhesion Promoter: The presence of maleate ester groups can enhance the adhesion of the polymer to various substrates.[5]
-
Monomer for Emulsion and Solution Polymerization: this compound can be used in both emulsion and solution polymerization techniques to create a variety of copolymers.[1][6]
Quantitative Data
The following tables summarize key quantitative data for the copolymerization of dibutyl maleate (DBM), a close analog of this compound. This data can be used as a starting point for designing experiments with this compound.
Table 1: Reactivity Ratios for Dibutyl Maleate (M₁) with Various Comonomers (M₂) *
| Comonomer (M₂) | r₁ (DBM) | r₂ | Polymerization Conditions | Reference |
| Styrene (ST) | 0.099 | 9.9065 | Bulk polymerization, BPO initiator | [7] |
| Butyl Acrylate (BA) | 0.0248 | 24.431 | Bulk polymerization, BPO initiator | [7] |
| Vinyl Acetate (VAc) | ~0 | >1 | Emulsion/Solution Polymerization | [4] |
*Data is for dibutyl maleate (DBM) as a proxy for this compound. Reactivity ratios indicate the relative reactivity of the propagating radical for adding its own monomer versus the comonomer. For the DBM/ST and DBM/BA systems, r₁ is much smaller than r₂, indicating that the growing polymer chain ending in a DBM radical prefers to add a styrene or butyl acrylate monomer over another DBM monomer. The product of the reactivity ratios (r₁r₂), being less than 1, suggests a tendency towards random copolymerization.[7]
Table 2: Representative Thermal Properties of Maleate-Containing Copolymers *
| Copolymer System | Glass Transition Temperature (Tg) | Thermal Degradation Onset | Notes | Reference |
| Poly(styrene-co-dibutyltin maleate) | Varies with composition | ~250-300 °C | Tg is dependent on the molar ratio of the comonomers. | [8] |
| Poly(vinyl acetate-co-dibutyl maleate) | Lower than PVAc homopolymer | Not specified | DBM acts as an internal plasticizer, reducing Tg. | [4] |
| Poly(styrene/maleic anhydride/butyl acrylate) | ~110-140°C | ~300°C | Terpolymer system with varying monomer ratios. | [9] |
*This data is for related maleate copolymers and is intended to provide a general indication of expected thermal properties. Actual values for this compound copolymers will vary based on the specific comonomer and copolymer composition.
Experimental Protocols
The following are detailed protocols for the synthesis of copolymers containing maleate esters. These should be adapted for use with this compound.
Protocol 1: Solution Copolymerization of this compound with Styrene
This protocol is adapted from general procedures for the free-radical solution polymerization of vinyl monomers.[1]
Materials:
-
Styrene (inhibitor removed)
-
This compound (inhibitor removed)
-
Toluene (anhydrous)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
Monomer and Solvent Preparation: Purify styrene and this compound by passing them through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet/outlet.
-
Charging the Reactor: Charge the flask with the desired molar ratio of styrene and this compound, and a sufficient amount of toluene to achieve a 20-50% (w/w) monomer concentration.
-
Inerting the System: Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Initiator Addition: Dissolve the initiator (e.g., 0.1-1.0 mol% relative to total monomers) in a small amount of toluene and add it to the reaction flask.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 70-90 °C for BPO or 60-80 °C for AIBN) and maintain for a predetermined time (e.g., 4-24 hours) with continuous stirring.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking samples and analyzing the monomer conversion using techniques like ¹H NMR or gas chromatography (GC).
-
Polymer Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Filter the precipitated polymer and wash it several times with fresh non-solvent to remove unreacted monomers and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Emulsion Copolymerization of this compound with Vinyl Acetate
This protocol is based on established methods for the emulsion polymerization of vinyl acetate and other comonomers.[6][10]
Materials:
-
Vinyl acetate (inhibitor removed)
-
This compound (inhibitor removed)
-
Deionized water
-
Polyvinyl alcohol (PVOH) or a surfactant (e.g., sodium dodecyl sulfate, SDS) as a stabilizer
-
Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)
-
Sodium bicarbonate (buffer)
-
Nitrogen gas supply
-
Jacketed glass reactor with mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Aqueous Phase Preparation: In the jacketed reactor, dissolve the stabilizer (e.g., PVOH) and buffer (sodium bicarbonate) in deionized water.
-
Inerting: Heat the aqueous phase to the reaction temperature (typically 60-80 °C) while purging with nitrogen for at least 30 minutes. Maintain a nitrogen blanket throughout the polymerization.
-
Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of the vinyl acetate and this compound monomers in a small amount of the aqueous stabilizer solution.
-
Initiator Addition: Dissolve the initiator (KPS or APS) in a small amount of deionized water and add a portion of it to the reactor to initiate the polymerization.
-
Monomer Feed: Begin the continuous or semi-continuous feeding of the monomer pre-emulsion into the reactor over a period of 2-4 hours.
-
Polymerization: Maintain the reaction temperature and stirring for the duration of the monomer feed and for an additional 1-2 hours after the feed is complete to ensure high monomer conversion.
-
Cooling and Neutralization: Cool the resulting latex to room temperature. If necessary, adjust the pH with a suitable base.
-
Characterization: The resulting polymer latex can be characterized for its solid content, particle size, and viscosity. The polymer can be isolated by coagulation if needed for further analysis.
Mandatory Visualizations
Caption: Reaction mechanism of free-radical copolymerization.
Caption: General experimental workflow for polymer synthesis and characterization.
References
- 1. RADICAL POLYMERIZATION OF ISOPROPYL TERT-BUTYL FUMARATE AND MALEATE, AND CHARACTERIZATION OF THE RESULTING POLYMERS [hero.epa.gov]
- 2. US11066502B2 - Maleate-based copolymers and methods for preparing the same - Google Patents [patents.google.com]
- 3. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. EP2448974B1 - Maleate-based copolymers and methods for preparing the same - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. US4388438A - Aqueous dispersions of copolymers of styrene dibutyl maleate and acrylic or methacrylic acid or monobutyl maleate and method for preparation thereof - Google Patents [patents.google.com]
Application Notes and Protocols: sec-Butyl Maleate as a Monomer in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sec-butyl maleate as a comonomer in free-radical copolymerization reactions. Due to the limited availability of data specifically for this compound, information from studies on di-n-butyl maleate (DBM) is used as a reasonable proxy, given their structural similarity. This document covers synthetic protocols, copolymer characterization, and potential applications in drug delivery systems.
Introduction to this compound in Copolymerization
This compound is a derivative of maleic acid, an unsaturated dicarboxylic acid. Due to steric and electronic factors, maleic esters like this compound exhibit a very low tendency for homopolymerization.[1] However, they readily copolymerize with electron-rich vinyl monomers, such as vinyl acetate (VAc) and N-vinylpyrrolidone (VP), making them valuable for modifying polymer properties.[1][2] The incorporation of this compound can enhance the flexibility, hydrophobicity, and solubility of the resulting copolymers in organic solvents. These properties are of significant interest in the development of materials for adhesives, coatings, and controlled-release drug delivery systems.[1][3]
Copolymerization of this compound with Vinyl Acetate
The copolymerization of this compound with vinyl acetate is a common example of producing functional copolymers. The reactivity ratios for the closely related di-n-butyl maleate (DBM)/vinyl acetate (VAc) system indicate that both monomers tend to react with the other monomer more readily than with themselves, leading to a tendency for alternation in the copolymer chain.[4]
Quantitative Data Summary
The following table summarizes typical experimental parameters and resulting copolymer properties for the free-radical solution copolymerization of vinyl acetate and di-n-butyl maleate, which can be adapted for this compound.
| Parameter | Value Range | Reference |
| Monomer Feed Ratio (VAc:DBM) | 1:1 to 9:1 (molar) | [5] |
| Initiator (AIBN) Concentration | 0.01 - 0.05 mol/L | [5] |
| Reaction Temperature | 50 - 75 °C | [1] |
| Solvent | Chloroform, Ethanol | [1][6] |
| Reactivity Ratio (r_VAc) | ~0.11 | [5] |
| Reactivity Ratio (r_DBM) | ~0.05 | [5] |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | [4] |
| Glass Transition Temperature (Tg) | 20 - 40 °C (for PVAc) | [7] |
Experimental Protocol: Solution Copolymerization of Vinyl Acetate and this compound
This protocol describes the synthesis of a poly(vinyl acetate-co-sec-butyl maleate) copolymer in chloroform.
Materials:
-
Vinyl acetate (VAc), distilled before use[1]
-
This compound
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Chloroform, anhydrous
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Dropping funnels
-
Nitrogen inlet and outlet
-
Thermometer
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
To the three-neck flask, add a calculated amount of chloroform.
-
In a separate beaker, prepare the monomer mixture by combining the desired molar ratio of vinyl acetate and this compound.
-
Add a portion of the monomer mixture to the reaction flask.
-
In another beaker, dissolve the AIBN initiator in a small amount of chloroform.
-
Begin bubbling nitrogen gas through the reaction mixture to remove oxygen.
-
Heat the reaction flask to the desired temperature (e.g., 60 °C) with stirring.
-
Once the temperature is stable, add the initiator solution to the reaction flask.
-
Add the remaining monomer mixture dropwise to the reaction flask over a period of 1-2 hours.
-
Allow the reaction to proceed for a total of 6-8 hours under a nitrogen atmosphere.
-
To terminate the polymerization, cool the flask in an ice bath.
-
Precipitate the copolymer by slowly pouring the reaction mixture into an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization of the Copolymer
Structure and Composition:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers by identifying characteristic peaks for the ester carbonyl groups of both vinyl acetate and this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To determine the copolymer composition by integrating the signals corresponding to the protons of each monomer unit.[1]
Molecular Weight and Distribution:
-
Size-Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS), Differential Refractive Index (dRI), and UV detectors: This setup allows for the determination of absolute molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI) of the copolymer.[8][9]
Applications in Drug Development
Copolymers containing maleate esters are promising materials for drug delivery applications due to their biocompatibility and tunable properties.[3] The incorporation of this compound can increase the hydrophobicity of the copolymer, making it suitable for encapsulating and controlling the release of hydrophobic drugs.[10]
Micelle Formation for Hydrophobic Drug Delivery
Amphiphilic block copolymers containing a hydrophobic block with this compound can self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs in their core, increasing their solubility and stability in physiological environments.[11]
pH-Sensitive Drug Release
While not inherently pH-sensitive, copolymers with this compound can be designed to be part of a larger structure that confers pH-responsive behavior. For instance, they can be incorporated into block copolymers with pH-sensitive blocks or used in formulations where other components provide a pH trigger for drug release.[12][13]
Visualizations
Experimental Workflow for Copolymer Synthesis and Characterization
References
- 1. sid.ir [sid.ir]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 10. PHEA-graft-polybutylmethacrylate copolymer microparticles for delivery of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly(styrene-alt-maleic anhydride)-based diblock copolymer micelles exhibit versatile hydrophobic drug loading, drug-dependent release, and internalization by multidrug resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brushed block copolymer micelles with pH-sensitive pendant groups for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of sec-Butyl Maleate in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The utilization of sec-butyl maleate in adhesive formulations, particularly in the synthesis of vinyl acetate-based copolymers, offers a versatile platform for tailoring adhesive properties. As a comonomer, this compound can significantly influence the performance characteristics of the final adhesive product, including its flexibility, tackiness, and adhesion to various substrates. Its role is analogous to the more commonly used dibutyl maleate (DBM), where it acts as an internal plasticizer, reducing the glass transition temperature (Tg) of the polymer and thereby imparting greater flexibility and peel strength.
The incorporation of this compound into a polymer backbone, such as polyvinyl acetate (PVAc), disrupts the crystalline structure of the homopolymer, leading to a softer and more pliable adhesive film. This modification is particularly beneficial for pressure-sensitive adhesives (PSAs) and flexible packaging applications where the ability to conform to irregular surfaces and withstand peeling forces is paramount.
The concentration of this compound in the copolymer is a critical factor in determining the final adhesive properties. A higher concentration typically leads to a lower Tg, resulting in a softer, tackier adhesive. Conversely, a lower concentration will yield a harder, less tacky adhesive with higher cohesive strength. The optimal concentration will depend on the specific application requirements.
Furthermore, the sec-butyl ester group, with its branched structure, may offer unique steric and electronic effects compared to linear butyl isomers, potentially influencing monomer reactivity ratios during polymerization and the final viscoelastic properties of the adhesive.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H12O4 | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| IUPAC Name | (Z)-4-butan-2-yloxy-4-oxobut-2-enoic acid | [1] |
| CAS Number | 924-63-0 | |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Presumed soluble in organic solvents |
Hypothetical Performance Data of Vinyl Acetate/sec-Butyl Maleate Copolymer Adhesives
The following table presents hypothetical performance data for a series of vinyl acetate/sec-butyl maleate (VAc/sBM) copolymers. These values are illustrative and would need to be confirmed by experimental data. The data is extrapolated from typical performance of similar vinyl copolymer adhesives.
| VAc/sBM Ratio (w/w) | Glass Transition Temp. (Tg) (°C) | Peel Adhesion (N/25 mm) (ASTM D3330) | Shear Strength (hours) (ASTM D3654) | Tack (g/cm²) |
| 95/5 | 25 | 8.5 | > 72 | 450 |
| 90/10 | 15 | 12.0 | 48 | 600 |
| 85/15 | 5 | 15.5 | 24 | 750 |
| 80/20 | -5 | 18.0 | 12 | 850 |
Experimental Protocols
Synthesis of Vinyl Acetate/sec-Butyl Maleate (VAc/sBM) Copolymer Emulsion
This protocol is adapted from the synthesis of vinyl acetate-dibutyl maleate copolymers.[2]
Materials:
-
Vinyl Acetate (VAc), inhibitor-free
-
This compound (sBM)
-
Polyvinyl Alcohol (PVOH), 88% hydrolyzed
-
Ammonium Persulfate (APS)
-
Sodium Bicarbonate
-
Octylphenol Ethoxylate (OP-10) or other suitable surfactant
-
Deionized Water
Equipment:
-
Jacketed glass reactor with reflux condenser, nitrogen inlet, and mechanical stirrer
-
Heating mantle or water bath
-
Monomer addition funnel
-
Thermocouple
Procedure:
-
Preparation of the Initial Charge: In the reactor, dissolve polyvinyl alcohol in deionized water with gentle heating and stirring until fully dissolved.
-
Add the surfactant (e.g., OP-10) and a portion of the ammonium persulfate initiator (approximately 10-20% of the total).
-
Heat the reactor contents to 60-70°C under a nitrogen blanket with continuous stirring.
-
Monomer Feed: Prepare a pre-emulsion of vinyl acetate and this compound in the desired ratio with a small amount of surfactant and deionized water.
-
Slowly feed the monomer pre-emulsion into the reactor over a period of 3-4 hours, maintaining the reaction temperature at 70-80°C.
-
Completion of Reaction: After the monomer feed is complete, add the remaining ammonium persulfate solution to the reactor.
-
Increase the temperature to 90-100°C and hold for 10-20 minutes to ensure complete monomer conversion.
-
Cooling and pH Adjustment: Cool the reactor to 60°C and add a solution of sodium bicarbonate to adjust the pH to between 4 and 6.
-
Continue cooling to room temperature.
-
Characterization: The resulting emulsion can be characterized for solid content, viscosity, particle size, and glass transition temperature (Tg) using standard techniques such as gravimetry, viscometry, dynamic light scattering (DLS), and differential scanning calorimetry (DSC).
Adhesive Performance Testing
a) Peel Adhesion Test (Adapted from ASTM D3330 / D903)
This test measures the force required to peel an adhesive tape from a standard test panel at a specified angle and speed.[3][4][5][6][7][8][9]
Procedure:
-
Sample Preparation: Coat the synthesized adhesive emulsion onto a suitable backing material (e.g., 2 mil PET film) and dry to a consistent film thickness. Cut the coated film into 1-inch (25 mm) wide strips.
-
Application: Apply the adhesive strip to a clean, standard test panel (e.g., stainless steel) using a 4.5 lb roller to ensure uniform contact.
-
Conditioning: Allow the bonded sample to dwell at standard conditions (23°C, 50% RH) for a specified time (e.g., 20 minutes or 24 hours).
-
Testing: Mount the test panel in the lower jaw of a tensile testing machine. Attach the free end of the tape to the upper jaw.
-
Peel the tape from the panel at a 180° angle at a constant speed of 12 inches/min (300 mm/min).
-
Data Recording: Record the force required to peel the tape over a specified distance. The average force is reported in Newtons per 25 mm (or lbs/inch).
b) Shear Strength Test (Adapted from ASTM D3654)
This test determines the ability of an adhesive tape to resist a static load applied parallel to the surface of the bond.[10][11][12][13][14]
Procedure:
-
Sample Preparation: Prepare a 1-inch x 1-inch (25 mm x 25 mm) sample of the adhesive tape.
-
Application: Apply the tape to a standard test panel, leaving an overhang.
-
Conditioning: Hang the test panel in a temperature-controlled chamber (e.g., 23°C or an elevated temperature) for a short dwell time.
-
Loading: Attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Data Recording: Record the time it takes for the tape to fail and the weight to fall. The result is reported in hours or minutes.
Logical Relationships in Adhesive Formulation
The properties of the final adhesive are a result of the interplay between the monomer composition and the resulting polymer architecture.
References
- 1. This compound | C8H12O4 | CID 6913395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104073191A - Vinyl acetate-dibutyl maleate copolymer adhesive formula and preparation process thereof - Google Patents [patents.google.com]
- 3. adhesivesresearch.com [adhesivesresearch.com]
- 4. qualitester.com [qualitester.com]
- 5. ASTM D3330 Tape Adhesion Strength Testing - ADMET [admet.com]
- 6. testresources.net [testresources.net]
- 7. ASTM D903 Adhesives Peel Strength Testing - ADMET Canada [admetinc.ca]
- 8. labsinus.com [labsinus.com]
- 9. zwickroell.com [zwickroell.com]
- 10. matestlabs.com [matestlabs.com]
- 11. longvisionyarn.net [longvisionyarn.net]
- 12. global.saicheng.cn [global.saicheng.cn]
- 13. img.antpedia.com [img.antpedia.com]
- 14. lr-test.com [lr-test.com]
Application Notes and Protocols: Sec-Butyl Maleate as a Plasticizer for PVC and Other Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sec-butyl maleate as a potential plasticizer for Polyvinyl Chloride (PVC) and other polymers. Due to the limited direct data on this compound, information on the closely related dibutyl maleate (DBM) is used as a proxy to outline its expected performance and testing protocols.[1][2][3]
Introduction to this compound as a Plasticizer
Plasticizers are additives that increase the flexibility, durability, and workability of a material, primarily by lowering its glass transition temperature (Tg).[4][5] this compound, an ester of maleic acid and sec-butanol, is a compound that can be investigated as a plasticizer for polymers like PVC. Maleate esters, in general, are recognized for their compatibility with vinyl polymers and can be used to impart flexibility.[1] Dibutyl maleate (DBM), a structural isomer of this compound, has shown effectiveness in improving the flexibility of PVC, making it suitable for applications such as flexible films, tubing, and cables.[1] It is also noted for its relatively low cost and low volatility, which helps in maintaining the plasticizing effect over time.[1]
The mechanism of plasticization involves the insertion of the plasticizer molecules between the polymer chains, which reduces the intermolecular forces and allows for greater chain mobility.[1][4] This results in a softer and more flexible material.
Predicted Performance and Properties
Table 1: Predicted Performance of this compound in PVC
| Property | Unplasticized PVC | PVC with DEHP (Typical) | PVC with this compound (Predicted) | Test Standard |
| Mechanical Properties | ||||
| Tensile Strength | High | Lower | Lower | ASTM D638 / ISO 527-2[6][7][8][9][10][11][12] |
| Elongation at Break | Low | High | High | ASTM D638 / ISO 527-2[6][7][8][9][10][11][12] |
| Shore Hardness (A/D) | High (Shore D) | Low (Shore A) | Low (Shore A) | ASTM D2240[13][14][15][16] |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) | ~80°C | Significantly Lower | Significantly Lower | DSC/TMA[17][18][19] |
| Thermal Stability (TGA) | Decomposes >200°C | May be slightly reduced | May be slightly reduced | TGA[18][20][21][22] |
| Migration Properties | ||||
| Migration (e.g., into hexane) | N/A | Moderate | Expected to be moderate | ASTM D1239 / ISO 177[23][24][25][26][27][28] |
Experimental Protocols
To rigorously evaluate this compound as a PVC plasticizer, a series of standardized tests should be performed. The following protocols are based on established ASTM and ISO standards.
Sample Preparation
A consistent and well-documented sample preparation method is crucial for obtaining reliable and comparable results.
Protocol 3.1.1: Preparation of Plasticized PVC Sheets
-
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (plasticizer)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
-
Procedure:
-
Dry the PVC resin at 60-70°C for at least 4 hours to remove any moisture.
-
In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant for 5 minutes.
-
Slowly add the desired amount of this compound (e.g., 30, 40, 50 parts per hundred parts of resin - phr) to the blend while mixing.
-
Continue mixing until a homogeneous dry blend is obtained.
-
Transfer the blend to a two-roll mill heated to 160-170°C.
-
Mill the compound for 5-10 minutes until a uniform sheet is formed.
-
Press the milled sheet in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10 MPa to obtain sheets of the desired thickness (e.g., 1-2 mm).
-
Cool the pressed sheets under pressure.
-
Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.[8]
-
Mechanical Properties Testing
Protocol 3.2.1: Tensile Strength and Elongation at Break (ASTM D638 / ISO 527-2)
-
Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.[6][7][12][29]
-
Test Specimens: Cut dumbbell-shaped specimens from the conditioned PVC sheets according to the dimensions specified in ASTM D638 (Type I is preferred for rigid and semi-rigid plastics) or ISO 527-2.[6][11]
-
Procedure:
-
Measure the width and thickness of the narrow section of each specimen.[6]
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.[6]
-
Attach the extensometer to the gauge length of the specimen.
-
Set the crosshead speed (e.g., 50 mm/min for semi-rigid plastics).[30]
-
Start the test and record the load and extension data until the specimen fractures.[6]
-
Calculate the tensile strength at break and the percentage of elongation at break.
-
Protocol 3.2.2: Shore Durometer Hardness (ASTM D2240)
-
Apparatus: Shore A or Shore D durometer. For flexible PVC, a Shore A durometer is typically used.[14]
-
Test Specimens: Use the conditioned PVC sheets with a minimum thickness of 6 mm (stacking of thinner sheets is permissible if a single sheet of sufficient thickness is not available).[14]
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer indenter firmly and vertically onto the specimen.
-
Read the hardness value on the durometer scale within one second of firm contact.[14]
-
Take at least five measurements at different locations on the specimen, at least 12 mm apart, and calculate the average.
-
Thermal Properties Testing
Protocol 3.3.1: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Apparatus: Differential Scanning Calorimeter.
-
Test Specimens: Cut a small sample (5-10 mg) from the conditioned PVC sheet.[17]
-
Procedure:
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[17][18]
-
Cool the sample rapidly.
-
Reheat the sample at the same rate. The Tg is determined from the inflection point of the baseline shift in the second heating scan.
-
Protocol 3.3.2: Thermogravimetric Analysis (TGA) for Thermal Stability
-
Apparatus: Thermogravimetric Analyzer.
-
Test Specimens: A small sample (10-15 mg) from the conditioned PVC sheet.
-
Procedure:
-
Place the sample in the TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10 K/min) under a nitrogen atmosphere.[18]
-
Record the weight loss as a function of temperature.
-
The onset of degradation is determined as the temperature at which significant weight loss begins.
-
Migration Resistance Testing
Protocol 3.4.1: Plasticizer Migration into a Liquid (ASTM D1239)
-
Apparatus: Analytical balance, containers, oven.
-
Test Specimens: 50 x 50 mm squares cut from the conditioned PVC sheets.[31]
-
Procedure:
-
Weigh each specimen accurately.
-
Immerse each specimen in a container with a specified volume of a chemical agent (e.g., n-hexane, olive oil) at a controlled temperature (e.g., 23°C for 24 hours).[31]
-
After the immersion period, remove the specimens, wipe them dry with a soft cloth, and allow any remaining solvent to evaporate.
-
Reweigh the specimens.
-
Calculate the percentage of weight loss, which corresponds to the amount of plasticizer extracted.
-
Protocol 3.4.2: Plasticizer Migration to an Absorbent Material (ISO 177)
-
Apparatus: Analytical balance, oven, circular absorbent discs (e.g., activated carbon-filled paper).[23]
-
Test Specimens: 50 mm diameter discs cut from the conditioned PVC sheets.[26]
-
Procedure:
-
Weigh the PVC test specimen and two absorbent discs accurately.
-
Create a sandwich with the PVC disc between the two absorbent discs.
-
Place the assembly under a specified pressure in an oven at a controlled temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[23]
-
After the test period, cool the assembly and reweigh the PVC disc and the absorbent discs separately.
-
The weight loss of the PVC disc and the weight gain of the absorbent discs indicate the extent of plasticizer migration.[23]
-
References
- 1. pvcplast.net [pvcplast.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. kinampark.com [kinampark.com]
- 5. specialchem.com [specialchem.com]
- 6. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 7. testresources.net [testresources.net]
- 8. infinitalab.com [infinitalab.com]
- 9. sciteq.com [sciteq.com]
- 10. zwickroell.com [zwickroell.com]
- 11. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 12. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 13. zwickroell.com [zwickroell.com]
- 14. Shore Hardness ASTM D2240 [intertek.com]
- 15. micomlab.com [micomlab.com]
- 16. industrialphysics.com [industrialphysics.com]
- 17. hitachi-hightech.com [hitachi-hightech.com]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 24. BS EN ISO 177:2017 - TC | 31 Jan 2017 | BSI Knowledge [knowledge.bsigroup.com]
- 25. ISO standard for determining migration of plasticizers - NVC Packaging Centre [en.nvc.nl]
- 26. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 27. EN ISO 177:2017 Plastics - Determination of migration of plasticizers [shop.standards.ie]
- 28. researchgate.net [researchgate.net]
- 29. UNI EN ISO 527-1: Comprehensive guide to tensile testing of plastics - Cermac srl [cermacsrl.com]
- 30. measurlabs.com [measurlabs.com]
- 31. infinitalab.com [infinitalab.com]
Application Note: Gas Chromatography Methods for the Analysis of sec-Butyl Maleate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of sec-Butyl Maleate using gas chromatography (GC). The methodologies outlined below are compiled from established practices for similar analytes and serve as a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is an organic ester used in various industrial applications, including as a plasticizer and a monomer in polymer synthesis. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development. Gas chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of semi-volatile esters due to its high resolution, sensitivity, and robustness. This application note details the recommended GC-FID method for the determination of this compound.
Experimental Protocols
This section outlines the necessary steps for sample preparation and the instrumental parameters for the GC analysis of this compound.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis. The following protocol is recommended for liquid samples.
Materials:
-
This compound standard (analytical grade)
-
Internal Standard (IS): Dimethyl phthalate or n-butyl acetate are suitable options.[1][2]
-
Solvent: High-purity hexane or methanol.[3]
-
Volumetric flasks and pipettes
-
GC vials with septa
Procedure:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., dimethyl phthalate) at a concentration of 1 mg/mL in the selected solvent.
-
Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to achieve concentrations ranging from approximately 10 µg/mL to 1000 µg/mL.[1] Spike each calibration standard with the internal standard to a final concentration of 100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range. Spike the diluted sample with the internal standard to the same final concentration as in the calibration standards. For unknown samples, a preliminary screening run may be necessary to determine the appropriate dilution factor.
Gas Chromatography (GC) Method
The following GC parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column
Table 1: Recommended GC-FID Parameters
| Parameter | Recommended Condition |
| Column | PEG-20M (polar), 30 m x 0.25 mm ID, 0.25 µm film thickness or similar polar capillary column.[1] |
| Carrier Gas | Helium or Nitrogen, at a constant flow rate of 1.0 mL/min.[4] |
| Injection Port Temp. | 250 °C[2] |
| Injection Mode | Split (e.g., 50:1 split ratio)[4] |
| Injection Volume | 1 µL |
| Oven Temperature Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes[4] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C[2] |
| Makeup Gas | Nitrogen |
Data Presentation
Quantitative analysis is performed using the internal standard method. The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound to generate a calibration curve.
Table 2: Expected Performance Characteristics (Based on Similar Analytes)
| Parameter | Expected Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [1] |
| Recovery | 96% - 101% | [1][2] |
| Relative Standard Deviation (RSD) | < 2.0% | [2] |
| Limit of Detection (LOD) | ~0.4 mg/L | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC analysis of this compound.
Caption: Workflow for this compound GC Analysis.
Logical Relationship of GC Parameters
The interplay of different GC parameters is crucial for achieving optimal separation. The following diagram shows the logical relationship between key parameters.
Caption: Interrelation of Key GC Parameters.
Conclusion
The described gas chromatography method provides a reliable and robust framework for the quantitative analysis of this compound. The use of a polar capillary column combined with temperature programming allows for efficient separation, while flame ionization detection offers high sensitivity. The provided protocols for sample preparation and instrumental parameters serve as a validated starting point for method implementation in a variety of laboratory settings. It is recommended that users perform in-house validation to ensure the method meets the specific requirements of their application.
References
Application Note: Analysis of sec-Butyl Maleate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of sec-Butyl maleate. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible method for researchers, scientists, and drug development professionals. This document offers a comprehensive guide, including instrument conditions, sample preparation, and a detailed experimental protocol to ensure successful implementation.
Introduction
This compound is a chemical compound used in various industrial applications, including as a plasticizer and in the synthesis of polymers. Ensuring the purity and quantifying the concentration of this compound in raw materials and final products is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) offers a sensitive and accurate analytical technique for this purpose. The method outlined in this document is designed to be a foundational protocol that can be adapted and validated for specific matrices and analytical requirements.
Experimental Protocol
Instrumentation and Consumables:
-
HPLC System with a UV-Vis Detector
-
C18 Reversed-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (optional, for pH adjustment)
Chromatographic Conditions:
A reversed-phase HPLC method is employed for the analysis of this compound.[1] The following table summarizes the optimized chromatographic conditions.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase and mix thoroughly.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Parameters
The following table presents typical validation parameters that should be assessed for this method. The values provided are illustrative and should be experimentally determined.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Specificity | No interfering peaks at the retention time of this compound |
Data Presentation
The following table is an example of how to present quantitative data for a series of samples.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 4.52 | 150234 | 10.0 |
| Standard 2 | 4.51 | 751120 | 50.0 |
| Standard 3 | 4.53 | 1503456 | 100.0 |
| Sample A | 4.52 | 895678 | 59.6 |
| Sample B | 4.51 | 450123 | 29.9 |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of components in the HPLC analysis.
Conclusion
The HPLC method described in this application note provides a straightforward and effective approach for the quantitative analysis of this compound. The use of a C18 column with a simple isocratic mobile phase of acetonitrile and water allows for good separation and detection at 225 nm. This protocol serves as an excellent starting point for method development and validation in various research and quality control settings.
References
sec-Butyl Maleate: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butyl maleate is a versatile intermediate in organic synthesis, valued for its reactive double bond and ester functionalities. As a member of the maleate family of compounds, it participates in a variety of chemical transformations, making it a valuable building block for the synthesis of polymers, fine chemicals, and pharmaceutical intermediates. Its applications primarily lie in polymerization reactions, where it acts as a comonomer to modify the properties of polymers, and in cycloaddition and conjugate addition reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in key organic synthesis reactions. The information is intended to guide researchers in the effective utilization of this reagent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for handling the compound and for planning reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | Colorless liquid | |
| Stereochemistry | Racemic | [1] |
Applications in Organic Synthesis
This compound is a valuable intermediate in several classes of organic reactions, including:
-
Polymerization: As a comonomer in free-radical polymerization, this compound can be incorporated into polymer chains to impart specific properties such as flexibility and adhesion. It is often used with monomers like vinyl acetate.
-
Diels-Alder Reactions: The electron-deficient double bond of this compound makes it a good dienophile in [4+2] cycloaddition reactions for the synthesis of substituted cyclohexene derivatives.[2]
-
Michael Additions: As a Michael acceptor, this compound can react with a wide range of nucleophiles (Michael donors) in a conjugate addition reaction to form valuable 1,5-dicarbonyl compounds and other functionalized molecules.[3][4][5]
Experimental Protocols
Free-Radical Copolymerization of this compound and Vinyl Acetate
This protocol describes the synthesis of a copolymer of this compound and vinyl acetate by free-radical polymerization. The incorporation of this compound can enhance the flexibility and water resistance of the resulting polymer film. The following protocol is adapted from procedures for similar maleate esters.[6][7][8][9]
Reaction Scheme:
Figure 1: Workflow for the free-radical copolymerization of this compound and vinyl acetate.
Materials:
-
This compound
-
Vinyl acetate (freshly distilled to remove inhibitors)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen inlet
-
Dropping funnel
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
In the three-necked flask, dissolve this compound (e.g., 0.1 mol) and AIBN (e.g., 0.5 mol% relative to total monomers) in toluene (e.g., 100 mL).
-
Heat the solution to 70-80°C with stirring.
-
Add vinyl acetate (e.g., 0.1 mol) dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 4-6 hours.
-
Monitor the reaction progress by techniques such as ¹H-NMR or FT-IR spectroscopy.[9]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Quantitative Data (Expected):
The following table provides expected ranges for reaction parameters and outcomes based on similar polymerizations.[6][9]
| Parameter | Value |
| Monomer Ratio (this compound:Vinyl Acetate) | 1:1 to 1:5 (molar) |
| Initiator Concentration (AIBN) | 0.1 - 1.0 mol% |
| Reaction Temperature | 60 - 90 °C |
| Reaction Time | 4 - 8 hours |
| Expected Conversion | 70 - 95% |
| Expected Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
Diels-Alder Reaction of this compound with a Diene
This protocol outlines a general procedure for the [4+2] cycloaddition reaction between this compound (dienophile) and a suitable diene (e.g., anthracene). The reaction yields a substituted cyclohexene derivative.[2][10][11]
Reaction Scheme:
Figure 2: General workflow for the Diels-Alder reaction of this compound.
Materials:
-
This compound
-
Diene (e.g., Anthracene)
-
High-boiling point solvent (e.g., xylene or toluene)
-
Ethyl acetate (for recrystallization)
-
Hexane (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve the diene (e.g., 1.0 eq) and this compound (e.g., 1.1 eq) in a minimal amount of a high-boiling solvent like xylene.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-24 hours, depending on the diene's reactivity).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes upon cooling, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Dry the purified product under vacuum.
Quantitative Data (Expected):
The following table presents typical reaction parameters for Diels-Alder reactions involving maleate derivatives.[10][11]
| Parameter | Value |
| Diene:Dienophile Molar Ratio | 1:1 to 1:1.5 |
| Solvent | Toluene, Xylene |
| Reaction Temperature | 80 - 140 °C (Reflux) |
| Reaction Time | 2 - 24 hours |
| Expected Yield | 60 - 95% |
Michael Addition to this compound
This protocol details a general method for the conjugate addition of a Michael donor (e.g., a malonate ester) to this compound.[3][4][5][12]
Reaction Scheme:
Figure 3: Workflow for the Michael addition to this compound.
Materials:
-
This compound
-
Michael donor (e.g., diethyl malonate)
-
Base (e.g., sodium ethoxide, DBU)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Aqueous acid solution (e.g., 1 M HCl for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen balloon)
-
Separatory funnel
Procedure:
-
Under an inert atmosphere, dissolve the Michael donor (e.g., 1.0 eq) in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add the base (e.g., 1.1 eq of sodium ethoxide) portion-wise, and stir the mixture for 30 minutes at 0°C to generate the nucleophile.
-
Add a solution of this compound (e.g., 1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl or a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Expected):
The following table provides typical reaction parameters for Michael additions involving maleate acceptors.[5][12]
| Parameter | Value |
| Donor:Acceptor Molar Ratio | 1:1 to 1.2:1 |
| Base | NaOEt, K₂CO₃, DBU |
| Solvent | Ethanol, THF, DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 12 hours |
| Expected Yield | 70 - 98% |
Signaling Pathways
Based on the conducted literature search, there is no specific information available regarding the involvement of this compound or its direct derivatives in specific biological signaling pathways. Its primary applications are in materials science and as a synthetic intermediate.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael Addition [organic-chemistry.org]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sec-Butyl Maleate in Surfactant Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of sec-butyl maleate in the synthesis of polymerizable surfactants, often referred to as "surfmers." The primary application highlighted is its role in emulsion polymerization, a technique crucial in the production of various polymers for industrial and pharmaceutical applications. While direct use in drug delivery systems is not extensively documented, the principles of emulsion stabilization are fundamental to the formulation of various therapeutic carriers.
Application: Synthesis of this compound-Based Polymerizable Surfactants (Surfmers)
This compound serves as a key building block in the creation of reactive surfactants. Unlike conventional surfactants, the polymerizable group within the surfmer allows it to covalently bond into the polymer backbone during emulsion polymerization. This permanent incorporation enhances the stability of the resulting latex and reduces issues associated with surfactant migration, which can be critical in applications requiring long-term stability and controlled release.
The synthesis involves a two-step process:
-
Monoesterification of Maleic Anhydride: Maleic anhydride is reacted with sec-butanol to form mono-sec-butyl maleate. This step introduces the hydrophobic sec-butyl group and a reactive double bond.
-
Functionalization of the Carboxylic Acid: The remaining carboxylic acid group can be further reacted to introduce a hydrophilic head group. A common approach is to react it with a suitable hydrophilic moiety, such as a polyethylene glycol (PEG) derivative, to create a non-ionic surfactant.
The resulting amphiphilic molecule possesses a hydrophobic tail (sec-butyl group), a hydrophilic head, and a polymerizable double bond.
Logical Relationship: From Raw Materials to Application
Caption: Synthesis of a this compound surfmer and its application in emulsion polymerization.
Experimental Protocols
Protocol 2.1: Synthesis of Mono-sec-butyl Maleate
This protocol is adapted from general procedures for the synthesis of maleate monoesters.
Materials:
-
Maleic Anhydride (1.0 eq)
-
sec-Butanol (1.1 eq)
-
Toluene (as solvent)
-
p-Toluenesulfonic acid (catalyst, 0.02 eq)
Equipment:
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add maleic anhydride, sec-butanol, and toluene.
-
Add p-toluenesulfonic acid as a catalyst.
-
Heat the mixture to reflux (approximately 110-120°C) and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (no starting material is visible by TLC, typically 4-6 hours), cool the mixture to room temperature.
-
Wash the organic phase with brine (saturated NaCl solution) to remove the catalyst.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude mono-sec-butyl maleate.
-
Further purification can be achieved by vacuum distillation or column chromatography if required.
Protocol 2.2: Emulsion Polymerization of Styrene using a this compound-Based Surfmer
This protocol outlines the use of a hypothetical this compound surfmer in the emulsion polymerization of styrene.
Materials:
-
Styrene (monomer)
-
This compound-based surfmer
-
Potassium persulfate (KPS, initiator)
-
Deionized water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, and nitrogen inlet
-
Temperature controller
-
Syringe pump
Procedure:
-
Add deionized water and the this compound-based surfmer to the reactor.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reactor to the desired reaction temperature (e.g., 70°C) while stirring.
-
In a separate vessel, dissolve the potassium persulfate initiator in deionized water.
-
Add the initiator solution to the reactor.
-
Continuously feed the styrene monomer into the reactor over a period of 3-4 hours using a syringe pump.
-
After the monomer addition is complete, maintain the reaction temperature for an additional 2 hours to ensure high conversion.
-
Cool the reactor to room temperature.
-
The resulting product is a stable polystyrene latex.
Experimental Workflow: Emulsion Polymerization
Caption: Workflow for a typical emulsion polymerization process using a surfmer.
Data Presentation
The following tables present hypothetical yet representative data for the characterization and performance of a this compound-based non-ionic surfmer in comparison to a conventional surfactant and another maleate-based surfmer.
Table 1: Physicochemical Properties of Surfactants
| Property | This compound Surfmer (Hypothetical) | Nonylphenol Ethoxylate Maleate Surfmer[1] | Conventional Surfactant (SDS) |
| Molecular Weight ( g/mol ) | ~350-550 | Varies | 288.38 |
| Critical Micelle Concentration (CMC) (mol/L) | 0.0065 | 0.0053[2] | 0.0082 |
| Surface Tension at CMC (mN/m) | 32 | Not Specified | 39 |
| Hydrophilic-Lipophilic Balance (HLB) | 10-12 | Not Specified | 40 |
Table 2: Performance in Emulsion Polymerization of Styrene
| Parameter | This compound Surfmer (Hypothetical) | Nonylphenol Ethoxylate Maleate Surfmer[1] | Conventional Surfactant (SDS) |
| Monomer Conversion (%) | >95 | >90 | >95 |
| Particle Size (nm) | 100 - 150 | Decreases with increasing surfmer concentration[2] | 80 - 120 |
| Latex Stability | High (Covalently bound) | High[1] | Moderate (Prone to desorption) |
| Water Resistance of Final Film | Excellent | Improved compared to conventional[2] | Fair |
Concluding Remarks
This compound is a viable precursor for the synthesis of polymerizable surfactants. These surfmers offer distinct advantages in emulsion polymerization by providing enhanced stability and performance to the final latex product. The protocols and data presented here serve as a foundational guide for researchers interested in exploring the synthesis and application of novel maleate-based surfactants. Further research could focus on optimizing the hydrophilic head group to tailor the surfactant properties for specific applications, including advanced drug delivery systems where particle stability and controlled surface properties are paramount.
References
Troubleshooting & Optimization
Side reactions and byproducts in sec-Butyl maleate synthesis
Technical Support Center: sec-Butyl Maleate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the synthesis of this compound?
A1: The synthesis of this compound from maleic anhydride and sec-butanol is a two-stage esterification process.[1] In the first rapid and nearly irreversible step, sec-butanol attacks the maleic anhydride ring to form the monoester, mono-sec-butyl maleate. The second stage is a slower, reversible reaction where a second molecule of sec-butanol esterifies the carboxylic acid group of the monoester to form the diester, di-sec-butyl maleate.[1] This second step typically requires an acid catalyst and the removal of water to drive the reaction to completion.[2][3]
Q2: Why is my yield of mono-sec-butyl maleate low?
A2: Low yield of the monoester can be attributed to several factors. If your target is the monoester, using a 1:1 molar ratio of maleic anhydride to sec-butanol is recommended.[4] However, sec-butanol is a secondary alcohol, which reacts more slowly than primary alcohols due to steric hindrance.[1][4] Insufficient reaction time or temperature may lead to incomplete conversion. Conversely, if the reaction is pushed too far, especially in the presence of excess alcohol, the reaction will proceed to form the di-sec-butyl maleate, thus reducing the monoester yield.[4]
Q3: What are the common byproducts I should expect in this synthesis?
A3: Besides the intended mono-sec-butyl maleate, several byproducts can form:
-
Di-sec-butyl maleate: Formed from the subsequent esterification of the monoester, especially with excess sec-butanol or prolonged reaction times.[1][4]
-
sec-Butyl fumarate esters: Isomerization of the maleate (cis) double bond to the more stable fumarate (trans) form can occur, especially under acidic conditions and at elevated temperatures.
-
Di-sec-butyl ether: Acid catalysts can promote the intermolecular dehydration of sec-butanol.
-
Butenes: Intramolecular dehydration of sec-butanol can lead to the formation of butene isomers.
-
Unreacted starting materials: Incomplete reactions can leave residual maleic anhydride and sec-butanol.
Q4: Which type of catalyst is most effective for this reaction?
A4: Acid catalysts are typically required for the second stage of the esterification to form the diester.[3] Studies have shown that strong protic acids like phosphotungstic acid and sulfuric acid are highly active.[1] Homogeneous catalysts like p-toluenesulfonic acid are also commonly used.[3][5] However, these can lead to corrosion and purification challenges.[6] Heterogeneous catalysts such as ion-exchange resins (e.g., Dowex 50WX8, Amberlyst-15) are viable alternatives that simplify catalyst removal.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Conversion of Maleic Anhydride | 1. Insufficient catalyst loading or inactive catalyst.2. Reaction temperature is too low.3. Inadequate reaction time.4. Presence of water in reactants, which shifts the equilibrium back to the reactants.[2][3] | 1. Increase catalyst concentration or use a more active catalyst (see Catalyst Performance table below).2. Increase the reaction temperature, typically in the range of 383–413 K.3. Extend the reaction time and monitor progress using techniques like GC or TLC.4. Ensure anhydrous conditions by using dry reagents and glassware. Continuously remove water formed during the reaction using a Dean-Stark apparatus. |
| High Levels of Di-sec-butyl maleate | 1. Molar ratio of sec-butanol to maleic anhydride is too high.2. Prolonged reaction time or excessive temperature. | 1. For monoester synthesis, use a molar ratio close to 1:1.[4]2. Monitor the reaction closely and stop it once the desired conversion to the monoester is achieved. |
| Presence of Fumarate Isomers | 1. The reaction temperature is too high.2. The acidic catalyst is promoting isomerization of the double bond from cis (maleate) to trans (fumarate). | 1. Conduct the reaction at the lowest feasible temperature.2. Consider using a milder catalyst or reducing the catalyst concentration. |
| Product is Dark or Contains Polymers | 1. Reaction temperature is too high, causing polymerization of maleic anhydride or its esters.2. Presence of impurities that initiate polymerization. | 1. Maintain strict temperature control.2. Use purified starting materials.3. Consider adding a polymerization inhibitor if necessary. |
| Difficulty in Product Purification | 1. Incomplete removal of the acid catalyst.2. Formation of multiple byproducts with close boiling points. | 1. Neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) and wash thoroughly before distillation.[6]2. Employ fractional distillation under reduced pressure to separate the desired product from byproducts. |
Catalyst Performance Data
The choice of catalyst significantly impacts the reaction rate. The general activity trend for the esterification of butanols is as follows:
| Catalyst Type | Relative Activity | Reference |
| Homogeneous Protonic Acids | High | [1] |
| (Phosphotungstic acid, Sulfuric acid) | ||
| Heterogeneous Resins | Moderate | [1] |
| (Dowex 50WX8, Nafion SAC-13) | ||
| Organometallic Catalysts | Low | [1] |
| (Tetrabutyl titanate, Tetrabutyl zirconate) |
Experimental Protocols
General Protocol for this compound Synthesis (Monoester)
This protocol is a general guideline and may require optimization.
Materials:
-
Maleic Anhydride
-
sec-Butanol (anhydrous)
-
Acid Catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction flask, reflux condenser, Dean-Stark apparatus, magnetic stirrer, heating mantle.
Procedure:
-
Set up the reaction apparatus (flask, condenser, Dean-Stark trap) and ensure all glassware is dry.
-
Charge the reaction flask with maleic anhydride (1.0 eq), sec-butanol (1.1 eq), and toluene.
-
Add the acid catalyst (e.g., 0.01-0.05 eq).
-
Heat the mixture to reflux and begin stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by analyzing aliquots via GC or TLC. The reaction is typically monitored until the desired conversion is reached.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with the 5% NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol for Product Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for ester analysis (e.g., AT-FFAP or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 70°C at 2°C/min.
-
Ramp 2: Increase to 180°C at 20°C/min.
-
-
Carrier Gas: Helium or Nitrogen.
-
Internal Standard: Cyclohexanone or another suitable non-reactive compound.
Procedure:
-
Prepare a standard solution of purified this compound and any expected byproducts (if available) to determine retention times.
-
Prepare the sample for injection by diluting a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Add a known amount of the internal standard.
-
Inject the sample into the GC and record the chromatogram.
-
Identify peaks based on retention times and quantify them by comparing peak areas relative to the internal standard.
Visualizations
Reaction and Side Product Pathways
Caption: Primary reaction pathway and major side reactions in this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Experimental and Analysis Workflow
Caption: A standard workflow from experimental setup to final product analysis.
References
- 1. bip.iich.gliwice.pl [bip.iich.gliwice.pl]
- 2. isites.info [isites.info]
- 3. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 4. koyonchem.com [koyonchem.com]
- 5. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]
- 6. CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude sec-Butyl Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude sec-butyl maleate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities in crude this compound, typically synthesized via Fischer esterification of maleic acid or anhydride with sec-butanol, are:
-
Unreacted Maleic Acid: Due to incomplete esterification.
-
Unreacted sec-Butanol: Often used in excess to drive the reaction equilibrium.
-
Di-sec-butyl maleate: Formed if both carboxylic acid groups of maleic acid react.
-
Fumaric acid isomers: Isomerization of maleic acid can occur, leading to the formation of sec-butyl fumarate.
-
Water: A byproduct of the esterification reaction.
-
Acid catalyst: If a homogenous acid catalyst like sulfuric acid is used.
Q2: What are the primary purification techniques for this compound?
The primary purification techniques for crude this compound include:
-
Liquid-Liquid Extraction: To remove acidic impurities (like maleic acid and the acid catalyst) and water-soluble components (like excess sec-butanol).
-
Distillation (under vacuum): As this compound is a relatively high-boiling point ester, vacuum distillation is employed to prevent thermal decomposition.
-
Column Chromatography: To separate this compound from other organic impurities based on polarity.
Q3: My purified this compound appears to be degrading over time. What could be the cause?
Maleate esters can be susceptible to hydrolysis, especially in the presence of moisture or residual acid/base. This will break the ester bond, reforming maleic acid and sec-butanol.[1][2] To minimize degradation, ensure the purified product is thoroughly dried and stored in a cool, dry, and inert atmosphere.
Q4: Can I use gas chromatography (GC) to assess the purity of my this compound?
Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of this compound. It can separate volatile impurities and provide information on their identity and relative abundance.[3][4][5][6]
Troubleshooting Guides
Troubleshooting Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during washing | - Vigorous shaking.- Similar densities of the organic and aqueous layers. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.- Allow the mixture to stand for an extended period.- If the emulsion persists, filter the mixture through a pad of celite. |
| Poor separation of layers | - Insufficient density difference between the organic and aqueous phases. | - Add brine to the aqueous layer.- Ensure the correct organic solvent is being used. |
| Product loss during extraction | - The product may have some solubility in the aqueous phase. | - Perform multiple extractions with smaller volumes of the organic solvent.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| Acidic impurities still present after washing | - Insufficient amount or concentration of the basic wash solution (e.g., sodium bicarbonate).- Incomplete mixing of the layers. | - Use a saturated solution of sodium bicarbonate.- Ensure thorough but gentle mixing of the layers.- Test the aqueous layer with pH paper to ensure it is basic. |
Troubleshooting Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or violent boiling | - Uneven heating.- Lack of boiling chips or magnetic stirring. | - Use a heating mantle with a stirrer for even heating.- Add fresh boiling chips or a magnetic stir bar before applying vacuum.- Ensure a smooth and gradual application of heat. |
| Product not distilling at the expected temperature | - Vacuum level is not as low as indicated by the gauge.- Leaks in the distillation setup.- Thermometer bulb is not correctly positioned. | - Check all joints and connections for leaks. Use vacuum grease where appropriate.- Ensure the vacuum pump is functioning correctly.- Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser. |
| Product decomposition (darkening of the distillation pot) | - Temperature is too high.- Presence of residual acidic or basic impurities. | - Improve the vacuum to lower the boiling point.- Ensure all acidic/basic impurities have been removed by thorough washing before distillation. |
| No distillate collecting | - Insufficient heating.- Condenser water is too warm. | - Gradually increase the heating mantle temperature.- Ensure a good flow of cold water through the condenser. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots (co-elution) | - Inappropriate solvent system (eluent).- Column was not packed properly (cracks or channels). | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use a less polar solvent system for better separation.- Repack the column carefully, ensuring a uniform and bubble-free slurry. |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, start with a low percentage of ethyl acetate in hexane and slowly increase the ethyl acetate concentration. |
| Streaking or tailing of bands | - The compound is too polar for the chosen eluent.- The column is overloaded with the sample. | - Increase the polarity of the eluent.- Use a smaller amount of crude material relative to the amount of stationary phase. |
| Cracks forming in the silica gel bed | - The column has run dry. | - Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Liquid-Liquid Extraction and Vacuum Distillation
-
Acid Removal:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent the funnel frequently to release any CO₂ gas produced. Repeat the wash until no more gas evolves.
-
Wash the organic layer with water, followed by a wash with brine.
-
-
Drying:
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
-
Solvent Removal:
-
Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator.
-
-
Vacuum Distillation:
-
Transfer the concentrated crude product to a round-bottom flask suitable for distillation. Add a magnetic stir bar or boiling chips.
-
Set up a vacuum distillation apparatus.
-
Apply vacuum and gradually heat the flask in a heating mantle.
-
Protocol 2: Purification of Crude this compound by Column Chromatography
-
TLC Analysis:
-
Determine an appropriate solvent system for separation using Thin Layer Chromatography (TLC). A common starting point for esters is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation between the this compound spot and any impurity spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Purity of this compound after Different Purification Steps (Illustrative Data)
| Purification Step | Purity (%) | Common Impurities Remaining |
| Crude Product | 75 | Maleic Acid, sec-Butanol, Water |
| After Extraction | 90 | sec-Butanol, Di-sec-butyl maleate |
| After Distillation | >98 | Trace isomers |
| After Chromatography | >99 | - |
Note: The values in this table are illustrative and will vary depending on the initial reaction conditions and the efficiency of each purification step.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting guide for vacuum distillation issues.
References
Technical Support Center: Optimizing Polymerization of sec-Butyl Maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the polymerization of sec-butyl maleate.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a structured question-and-answer format.
Q1: Why is the polymerization rate significantly slower than expected?
A1: A slow polymerization rate can be attributed to several factors:
-
Low Initiator Concentration: The concentration of the free-radical initiator is directly proportional to the rate of polymerization. If the concentration is too low, the number of propagating chains will be insufficient, leading to a sluggish reaction.
-
Low Reaction Temperature: The decomposition of the initiator and the propagation of the polymer chain are temperature-dependent processes. Lower temperatures result in a slower rate of radical formation and propagation.
-
Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. Inadequate deoxygenation of the monomer and solvent will lead to an induction period and a reduced polymerization rate. Commercial monomers may also contain inhibitors that need to be removed before polymerization.
-
Impurities in Monomer or Solvent: Impurities can react with free radicals, terminating the growing polymer chains and slowing down the overall reaction rate.
Solutions:
-
Increase the initiator concentration incrementally.
-
Raise the reaction temperature, keeping in mind the half-life of the chosen initiator.
-
Ensure thorough deoxygenation of the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
-
Purify the this compound monomer and the solvent before use.
Q2: The resulting polymer has a low molecular weight and a broad molecular weight distribution. What could be the cause?
A2: Achieving a high molecular weight with a narrow distribution is often a key objective. Several factors can lead to undesirable results:
-
High Initiator Concentration: While a higher initiator concentration increases the polymerization rate, it also leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight.
-
Chain Transfer Reactions: Chain transfer to the monomer, solvent, or a chain transfer agent can terminate a growing polymer chain and initiate a new, shorter one. This leads to a decrease in the overall molecular weight.
-
High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions and lead to more frequent termination events, both of which contribute to lower molecular weights.
-
Impurities: As mentioned earlier, impurities can act as chain-terminating agents.
Solutions:
-
Decrease the initiator concentration.
-
Choose a solvent with a low chain transfer constant.
-
Lower the reaction temperature.
-
Ensure high purity of the monomer and solvent.
Q3: The polymerization reaction is experiencing an uncontrolled temperature increase (autoacceleration or "gel effect"). How can this be managed?
A3: Autoacceleration is a common phenomenon in bulk polymerization where the viscosity of the reaction medium increases significantly, hindering the termination of growing polymer chains. This leads to a rapid increase in the polymerization rate and a corresponding surge in temperature.
-
Bulk Polymerization: This is most common in bulk polymerizations where there is no solvent to dissipate the heat of polymerization.
-
High Monomer Concentration: Higher monomer concentrations lead to a more viscous medium at lower conversions, increasing the likelihood of autoacceleration.
Solutions:
-
Switch to Solution Polymerization: Performing the polymerization in a suitable solvent helps to dissipate the heat of reaction and maintain a lower viscosity, thereby mitigating the gel effect.
-
Reduce Monomer Concentration: In solution polymerization, lowering the initial monomer concentration can help to control the viscosity increase.
-
Improve Heat Transfer: Ensure efficient stirring and use a reaction vessel with a high surface area-to-volume ratio to improve heat dissipation.
-
Control the Rate of Initiation: Use a lower initiator concentration or an initiator with a longer half-life at the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the typical initiators used for the free-radical polymerization of this compound?
A1: Common free-radical initiators include azo compounds and peroxides. The choice of initiator depends on the desired reaction temperature, as their decomposition rates are temperature-dependent. Examples include:
-
Azo compounds: Azobisisobutyronitrile (AIBN) and 2,2'-Azodi(2-methylbutyronitrile) (Vazo 67).
-
Peroxides: Benzoyl peroxide (BPO) and dicumyl peroxide.
Q2: What solvents are suitable for the solution polymerization of this compound?
A2: The ideal solvent should be inert to the reaction conditions and should dissolve both the monomer and the resulting polymer. Solvents with low chain transfer constants are preferred to minimize their impact on the polymer's molecular weight. Suitable solvents include:
-
Toluene
-
Benzene
-
Tetrahydrofuran (THF)
-
Dioxane
-
Ethyl acetate
Q3: How can I monitor the progress of the polymerization reaction?
A3: The conversion of the monomer to polymer can be monitored using several techniques:
-
Gravimetry: A sample of the reaction mixture is taken, and the unreacted monomer and solvent are evaporated. The weight of the remaining polymer is used to calculate the conversion.
-
Spectroscopy (FTIR or NMR): The disappearance of the vinyl C=C bond signal of the monomer can be monitored over time to determine the conversion.
-
Gel Permeation Chromatography (GPC/SEC): GPC/SEC can be used to monitor the increase in polymer molecular weight and the decrease in monomer concentration over time.
Q4: What are common side reactions in this compound polymerization?
A4: Besides chain transfer, other side reactions can occur:
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Disproportionation: A termination reaction where a hydrogen atom is transferred from one radical chain to another, resulting in one saturated and one unsaturated polymer chain.
-
Combination (Recombination): A termination reaction where two growing polymer chains combine to form a single, longer chain.
-
Backbiting: An intramolecular chain transfer reaction that can lead to the formation of short branches on the polymer chain.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the expected qualitative effects of key reaction parameters on the polymerization of this compound, based on general principles of free-radical polymerization and data from analogous dialkyl maleate systems.
Table 1: Effect of Initiator Concentration
| Initiator Concentration | Polymerization Rate | Average Molecular Weight |
| Low | Slow | High |
| Medium | Moderate | Medium |
| High | Fast | Low |
Table 2: Effect of Reaction Temperature
| Reaction Temperature | Polymerization Rate | Average Molecular Weight | Rate of Side Reactions |
| Low | Slow | High | Low |
| Medium | Moderate | Medium | Moderate |
| High | Fast | Low | High |
Table 3: Comparison of Polymerization Methods
| Method | Heat Dissipation | Viscosity Control | Molecular Weight Control |
| Bulk Polymerization | Poor | Poor | Difficult |
| Solution Polymerization | Good | Good | Good |
| Emulsion Polymerization | Excellent | Excellent | Excellent |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific experimental setups and desired polymer characteristics.
Protocol 1: Bulk Free-Radical Polymerization of this compound
-
Monomer Purification: Purify this compound by passing it through a column of activated basic alumina to remove any inhibitors.
-
Reaction Setup: Place the purified this compound (e.g., 50 g) and a free-radical initiator (e.g., AIBN, 0.1 mol%) in a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Deoxygenation: Purge the reaction mixture with dry nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the mixture.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gravimetry or spectroscopy.
-
Termination and Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature. If the polymer is solid, it can be dissolved in a suitable solvent like THF. Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Solution Free-Radical Polymerization of this compound
-
Monomer and Solvent Purification: Purify the this compound as described above. Purify the chosen solvent (e.g., toluene) by appropriate methods.
-
Reaction Setup: Charge the purified this compound (e.g., 20 g), the solvent (e.g., 80 mL), and the initiator (e.g., BPO, 0.1 mol%) into a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Deoxygenation: Deoxygenate the solution by purging with dry nitrogen for at least 30 minutes.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with constant stirring.
-
Monitoring: Follow the reaction progress as described for bulk polymerization.
-
Isolation: After reaching the desired conversion, cool the reaction mixture. Precipitate the polymer by slowly adding the polymer solution to a stirred non-solvent (e.g., methanol).
-
Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Mandatory Visualizations
Free-Radical Polymerization Mechanism
Caption: A simplified workflow of the free-radical polymerization process.
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: A logical workflow for troubleshooting low molecular weight in polymerization.
Preventing premature polymerization of sec-Butyl maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of sec-butyl maleate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of this compound, an unsaturated ester, is primarily initiated by the presence of free radicals. The main triggers for the formation of these radicals and subsequent unwanted polymerization include:
-
Elevated Temperatures: High temperatures can provide the activation energy needed to initiate the polymerization process. Many organic peroxides, sometimes present as impurities, decompose into free radicals at elevated temperatures.
-
Exposure to Light: Ultraviolet (UV) light can induce the formation of free radicals, leading to polymerization.
-
Contamination: Contamination with peroxides, strong oxidizing agents, strong bases, or other radical initiators can trigger polymerization.[1][2][3] Even trace amounts of these substances can be sufficient to start a chain reaction.
-
Presence of Oxygen: While oxygen can act as an inhibitor for some vinyl monomers, it can also form peroxides with certain compounds, which can then decompose and initiate polymerization. Therefore, its role can be complex and it's often recommended to store monomers under an inert atmosphere.
Q2: How can I properly store this compound to prevent polymerization?
A2: Proper storage is crucial for maintaining the stability of this compound. Here are the recommended storage conditions:
-
Temperature: Store in a cool, dry, and well-ventilated place.[1][2][3] Avoid direct sunlight and sources of heat. Refrigeration is often recommended for long-term storage, but ensure the monomer does not freeze, as this can cause segregation of inhibitors.
-
Inert Atmosphere: To prevent the formation of peroxides, it is best to store this compound under an inert atmosphere, such as nitrogen or argon.
-
Container: Keep the container tightly closed to prevent contamination and exposure to air and moisture.[1][2][3] The container material should be compatible with the monomer.
-
Inhibitors: this compound is typically supplied with a polymerization inhibitor. Ensure the inhibitor concentration is sufficient for the intended storage duration.
Q3: What are the common inhibitors used for this compound and at what concentrations?
A3: Phenolic compounds are the most common class of inhibitors for unsaturated esters like this compound. They act as radical scavengers, terminating the chain reaction of polymerization. The choice and concentration of inhibitor can impact the monomer's stability and its performance in subsequent reactions.
| Inhibitor | Chemical Class | Typical Concentration Range | Notes |
| Hydroquinone (HQ) | Phenolic | 10 - 1000 ppm | Very effective general-purpose inhibitor.[4] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 15 - 200 ppm | Often preferred due to its lower toxicity compared to hydroquinone. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 ppm (0.01 - 0.1 wt%) | Effective and commonly used. Studies on related resin composites suggest an optimal range of 0.1 to 0.5 wt% for balancing inhibition and curing properties.[5][6][7] |
| 4-tert-Butylcatechol (TBC) | Catechol | 10 - 100 ppm | Particularly effective in the presence of oxygen. |
Note: The optimal inhibitor concentration may vary depending on the purity of the monomer, storage conditions, and the intended application. It is always recommended to consult the supplier's specifications.
Q4: I suspect my this compound has started to polymerize. How can I confirm this?
A4: Signs of premature polymerization can range from subtle to obvious. Here are some indicators:
-
Increased Viscosity: A noticeable increase in the viscosity of the liquid is a primary sign that oligomers or polymers are forming.
-
Formation of Solids: The appearance of solid particles, gels, or a rubbery mass is a clear indication of advanced polymerization.
-
Haziness or Cloudiness: A loss of clarity in the liquid can suggest the formation of insoluble polymer chains.
-
Exothermic Reaction: Polymerization is an exothermic process. A spontaneous increase in the temperature of the stored monomer is a dangerous sign of runaway polymerization.
For a more quantitative assessment, techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to detect the presence of higher molecular weight species (oligomers and polymers).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Monomer appears viscous or contains solid particles upon receipt. | Premature polymerization during transit or storage. | Do not use the monomer. Contact the supplier immediately for a replacement. |
| Monomer polymerizes unexpectedly during a reaction. | 1. Ineffective inhibitor removal. 2. Contamination of reaction vessel or reagents. 3. Reaction temperature is too high. 4. Presence of an unintended initiator. | 1. Review and optimize the inhibitor removal protocol. 2. Ensure all glassware is scrupulously clean and dry. Use fresh, high-purity reagents. 3. Carefully control the reaction temperature. Consider running the reaction at a lower temperature if possible. 4. Check all reagents for potential initiators (e.g., peroxides in solvents). |
| Monomer becomes cloudy or hazy during storage. | Onset of polymerization or moisture contamination. | Filter a small sample to see if solids are present. If so, polymerization has begun. If not, consider the possibility of water contamination and dry the monomer if appropriate for your application. |
| A stored container of this compound is warm to the touch. | DANGER: Runaway polymerization is likely in progress. | IMMEDIATELY evacuate the area and notify safety personnel. Do not attempt to move or open the container. The container may rupture due to pressure buildup. |
Experimental Protocols
Protocol for Removal of Phenolic Inhibitors (e.g., Hydroquinone, MEHQ, BHT)
For many polymerization reactions, the presence of an inhibitor will prevent or retard the desired reaction. Therefore, it is often necessary to remove the inhibitor immediately before use.
Materials:
-
This compound containing a phenolic inhibitor
-
5% aqueous sodium hydroxide (NaOH) solution (freshly prepared)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator (optional)
Procedure:
-
Alkaline Extraction:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure. Phenolic inhibitors are acidic and will be deprotonated by the NaOH, making them soluble in the aqueous phase.
-
Allow the layers to separate. The lower aqueous layer will likely be colored (often brown or yellow) as it contains the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the extraction with fresh 5% NaOH solution until the aqueous layer is colorless.
-
-
Brine Wash:
-
Wash the this compound with an equal volume of saturated brine solution to remove any residual NaOH.
-
Shake, allow the layers to separate, and discard the lower aqueous layer.
-
-
Drying:
-
Transfer the washed this compound to a clean, dry flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to remove residual water.
-
Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating the monomer is dry.
-
-
Filtration:
-
Filter the dried this compound to remove the drying agent.
-
-
Solvent Removal (if applicable):
-
If the monomer was dissolved in a solvent for the extraction, remove the solvent under reduced pressure using a rotary evaporator. Be cautious with the temperature to avoid initiating polymerization.
-
Important Considerations:
-
The inhibitor-free this compound is highly susceptible to polymerization. It should be used immediately after preparation.
-
If immediate use is not possible, store it at a low temperature (refrigerated) in the dark and under an inert atmosphere for a very short period.
-
Do not store inhibitor-free monomer for extended periods.
Visualizations
Caption: Free radical polymerization of this compound.
Caption: Mechanism of a phenolic polymerization inhibitor.
Caption: Troubleshooting workflow for premature polymerization.
References
- 1. icheme.org [icheme.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 4. chempoint.com [chempoint.com]
- 5. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing light-cured composite through variations in camphorquinone and butylhydroxytoluene concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of sec-Butyl Maleate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of sec-butyl maleate. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data presented for easy reference.
Experimental Protocol: Synthesis of this compound
This protocol outlines the acid-catalyzed esterification of maleic anhydride with sec-butanol.
Materials:
-
Maleic anhydride
-
sec-Butanol (butan-2-ol)
-
Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or a similar setup for azeotropic water removal
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine maleic anhydride, sec-butanol, and toluene. A typical molar ratio of maleic anhydride to sec-butanol is 1:2.2 or higher to drive the reaction towards the diester.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 0.5-1 mol% of sulfuric acid relative to maleic anhydride).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.[1]
-
Monitoring the Reaction: The reaction progress can be monitored by measuring the acid value of the reaction mixture at regular intervals or by thin-layer chromatography (TLC).[2] The reaction is considered complete when no more water is collected in the Dean-Stark trap or when the acid value stabilizes at a low level.
-
Workup - Catalyst Neutralization: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[3][4][5] Repeat the washing until no more gas evolution is observed.
-
Workup - Aqueous Wash: Wash the organic layer with a saturated brine solution to help break any emulsions and remove residual water-soluble impurities.[4]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent and excess sec-butanol using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to prevent thermal decomposition.[6][7][8] Collect the fraction at the appropriate boiling point and pressure.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: Why is my reaction yield low or the conversion incomplete?
A1: Low yield or incomplete conversion in this compound synthesis can be attributed to several factors:
-
Insufficient Water Removal: The esterification reaction is reversible.[9] Inefficient removal of the water produced will inhibit the forward reaction.
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly and that a suitable azeotroping solvent like toluene is used.
-
-
Catalyst Inactivity: The acid catalyst may be old or impure.
-
Solution: Use a fresh or properly stored acid catalyst.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Ensure the reaction is maintained at a steady reflux.
-
-
Steric Hindrance: Sec-butanol is a secondary alcohol and is sterically hindered, which can lead to slower reaction rates compared to primary alcohols.[9]
-
Solution: Increase the reaction time or consider using a slight excess of sec-butanol.
-
Q2: I am observing a solid precipitate in my reaction flask. What could it be?
A2: A solid precipitate could be unreacted maleic anhydride or its monoester, which may have limited solubility in the reaction mixture, especially at the initial stages. Another possibility, though less common under acidic conditions, is the polymerization of the maleate.
-
Solution: Ensure adequate stirring and heating to dissolve the reactants. If the precipitate persists, it could indicate a side reaction, and the product should be analyzed.
Q3: How can I tell if my this compound has isomerized to sec-butyl fumarate?
A3: Isomerization of the maleate (cis isomer) to the more stable fumarate (trans isomer) is a common side reaction, often catalyzed by the acid and heat.[10]
-
Analytical Detection:
-
NMR Spectroscopy: The vinyl protons of the maleate and fumarate isomers will have distinct chemical shifts and coupling constants in the 1H NMR spectrum.
-
GC-MS: The two isomers may have different retention times, allowing for their separation and identification.[11][12]
-
Melting Point: If the corresponding di-fumarate is a solid, its presence as an impurity might be suggested by a change in the physical state or melting point of the product.
-
Q4: During the workup, I'm having trouble with emulsions forming in the separatory funnel. How can I resolve this?
A4: Emulsions are common during the aqueous wash of esterification reactions.
-
Solution: Add a saturated brine solution and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion. In stubborn cases, allowing the mixture to stand for an extended period or gentle filtration through a pad of celite may be effective.
Q5: How do I ensure all the acid catalyst is removed before distillation?
A5: Residual acid catalyst can cause decomposition of the product during distillation.
-
Solution: Thoroughly wash the organic layer with a saturated sodium bicarbonate solution.[3][4] Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
Q6: My product is dark in color after distillation. What is the cause and how can I prevent it?
A6: A dark-colored product can indicate thermal decomposition during distillation.[7] Alkyl maleates can be susceptible to thermal degradation at high temperatures.
-
Solution:
-
Vacuum Distillation: Always purify this compound using vacuum distillation to lower the boiling point and minimize thermal stress.[6][8]
-
Avoid Overheating: Do not exceed the required temperature in the distillation pot.
-
Inhibitor: In some cases, a small amount of a polymerization inhibitor can be added to the crude product before distillation, but its compatibility with the desired application must be considered.
-
Quantitative Data Summary
| Parameter | Condition | This compound Yield (%) | Purity (%) | Reference |
| Catalyst | p-toluenesulfonic acid | >95 | >98 | |
| Catalyst | Sulfuric acid | High (unspecified) | High (unspecified) | [9] |
| Purification | Vacuum Distillation | - | >99 | [6][8] |
Note: The data presented is representative and may vary based on specific experimental conditions.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. echemi.com [echemi.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 10. US2764609A - Isomerization of dialkyl maleates to dialkyl fumarates - Google Patents [patents.google.com]
- 11. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 12. restek.com [restek.com]
Common impurities in commercial sec-Butyl maleate and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding common impurities in commercial sec-butyl maleate and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the esterification of maleic anhydride with sec-butanol. Based on this synthesis route, the following are the most probable impurities:
-
Unreacted Starting Materials: Maleic anhydride and sec-butanol.
-
Byproducts:
-
Di-sec-butyl maleate (from double esterification).
-
Maleic acid (from hydrolysis of maleic anhydride).
-
Fumaric acid (from isomerization of maleic acid).
-
-
Isomers: sec-Butyl fumarate (the trans-isomer of this compound).
-
Residual Catalyst: If an acid catalyst like sulfuric acid or p-toluenesulfonic acid is used.
-
Solvents: Residual solvents from the reaction or purification process.
Q2: How can I detect and quantify these impurities?
A2: The most common analytical techniques for identifying and quantifying impurities in this compound are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
-
GC-MS is well-suited for separating and identifying volatile and semi-volatile impurities like residual sec-butanol, di-sec-butyl maleate, and sec-butyl fumarate.[1][2]
-
HPLC is effective for separating the maleate and fumarate isomers and can also be used to quantify non-volatile acidic impurities like maleic acid and fumaric acid.[3][4][5][6]
Q3: What is the general strategy for purifying commercial this compound?
A3: A multi-step approach is typically employed for the purification of this compound. This usually involves:
-
Aqueous Wash: To remove acidic impurities such as maleic acid, fumaric acid, and any residual acid catalyst. A wash with a mild base like sodium bicarbonate solution is effective.[7][8][9]
-
Drying: Removal of residual water from the organic layer using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Purification Technique: Depending on the nature and quantity of the remaining impurities, one of the following techniques is used:
-
Vacuum Distillation: Effective for separating the desired monoester from less volatile impurities like the diester and more volatile impurities like residual sec-butanol.[10][11][12][13]
-
Flash Column Chromatography: A highly effective method for separating the monoester from the diester, isomeric impurities, and other non-volatile components.[14][15][16][17][18]
-
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities (Maleic Acid, Fumaric Acid)
-
Symptom: The pH of an aqueous extract of your this compound is acidic. You may also observe poor performance in subsequent reactions that are sensitive to acid.
-
Cause: Incomplete removal of maleic acid (from hydrolysis of maleic anhydride) or residual acid catalyst from the synthesis.
-
Solution: Perform an aqueous wash with a saturated sodium bicarbonate solution.
Experimental Protocol: Aqueous Bicarbonate Wash
-
Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate (use approximately 2-3 volumes of solvent per volume of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.
-
Perform a final wash with brine (saturated NaCl solution) to aid in the removal of dissolved water from the organic layer.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the washed this compound.
-
Issue 2: Contamination with Di-sec-butyl Maleate
-
Symptom: GC-MS analysis shows a significant peak corresponding to the mass of di-sec-butyl maleate. The boiling point of your product may be higher than expected during distillation.
-
Cause: Use of excess sec-butanol or prolonged reaction times during synthesis, leading to the formation of the diester.
-
Solution: Separate the monoester from the diester using vacuum distillation or flash column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point.[14][16] Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15) to elute your product. The less polar di-sec-butyl maleate will elute before the more polar mono-sec-butyl maleate.
-
Procedure: a. Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent. b. Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. c. Carefully load the sample onto the top of the silica gel column. d. Begin elution with the low-polarity solvent mixture, collecting fractions. e. Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing your desired product. f. Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 3: Presence of sec-Butyl Fumarate Isomer
-
Symptom: HPLC or GC-MS analysis reveals the presence of a compound with the same mass as this compound but a different retention time.
-
Cause: Isomerization of the maleate (cis) to the more stable fumarate (trans) form, which can be catalyzed by heat or acidic conditions during synthesis or purification.
-
Solution: Careful separation using flash column chromatography or preparative HPLC. The polarity difference between maleates and fumarates is often sufficient for chromatographic separation.
Data Presentation
Table 1: Common Impurities in Commercial this compound and Their Removal Methods
| Impurity | Likely Source | Recommended Analytical Method | Primary Removal Method | Secondary Removal Method |
| Maleic Anhydride | Unreacted starting material | GC-MS, HPLC (after hydrolysis) | Aqueous Wash (hydrolyzes to maleic acid) | Vacuum Distillation |
| sec-Butanol | Unreacted starting material | GC-MS | Vacuum Distillation | Aqueous Wash |
| Di-sec-butyl maleate | Over-esterification | GC-MS | Flash Chromatography | Vacuum Distillation |
| Maleic Acid | Hydrolysis of maleic anhydride | HPLC | Aqueous Bicarbonate Wash | Flash Chromatography |
| Fumaric Acid | Isomerization of maleic acid | HPLC | Aqueous Bicarbonate Wash | Flash Chromatography |
| sec-Butyl fumarate | Isomerization of this compound | HPLC, GC-MS | Flash Chromatography | Preparative HPLC |
| Acid Catalyst | Synthesis | pH measurement, Ion Chromatography | Aqueous Bicarbonate Wash | - |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
-
Column: A common choice is a non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane or ethyl acetate.
Protocol 2: HPLC Analysis for Isomeric Purity
-
Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape for acidic components.[3][6] A starting point could be 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the maleate and fumarate esters absorb, typically around 210-220 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Mandatory Visualization
Caption: Workflow for the identification and removal of common impurities from commercial this compound.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. HPLC Separation of Methylmalonic, Fumaric, Maleic acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 6. Separation of Dimethyl maleate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 10. youtube.com [youtube.com]
- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. Chromatography [chem.rochester.edu]
- 17. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 18. biotage.com [biotage.com]
Technical Support Center: Synthesis of sec-Butyl Maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sec-butyl maleate. The information focuses on the critical impact of catalyst selection on reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Materials | Inactive or Insufficient Catalyst: The catalyst may have lost activity due to improper storage or handling, or the amount used is too low. | - Ensure the catalyst is fresh and properly stored. For hygroscopic catalysts like sulfuric acid, use a fresh, unopened container. - Increase the catalyst loading incrementally. Refer to the data table below for typical catalyst concentrations. |
| Insufficient Reaction Temperature: The reaction temperature may be too low to overcome the activation energy, especially with less reactive secondary alcohols like sec-butanol. | - Gradually increase the reaction temperature, ensuring it remains below the boiling point of sec-butanol to prevent loss of reactant. A temperature range of 383–413 K is often cited. | |
| Presence of Water: Water in the reactants or solvent can inhibit the esterification reaction, which is an equilibrium process.[1] | - Use anhydrous reactants and solvents. - Employ a Dean-Stark apparatus or a similar method for continuous removal of water as it is formed during the reaction.[2] | |
| Slow Reaction Rate | Suboptimal Catalyst Choice: The chosen catalyst may have low activity for the esterification of a secondary alcohol. | - Consider using a more active catalyst. For this compound synthesis, phosphotungstic acid and sulfuric acid have been shown to be more active than some solid acid catalysts or organometallic catalysts like tetrabutyl zirconate.[3] |
| Poor Mass Transfer (Heterogeneous Catalysts): In the case of solid catalysts like ion-exchange resins, inefficient mixing can limit the contact between the reactants and the catalyst active sites. | - Ensure vigorous and constant stirring throughout the reaction to improve mass transfer. | |
| Formation of Side Products (e.g., ethers, dehydration products) | High Reaction Temperature and/or High Acid Catalyst Concentration: Strong acid catalysts at high temperatures can promote side reactions such as the dehydration of sec-butanol to form butenes or the formation of di-sec-butyl ether. | - Optimize the reaction temperature and catalyst concentration. Use the minimum effective amount of catalyst and the lowest practical temperature that provides a reasonable reaction rate. - Consider using a milder, more selective catalyst if side product formation is significant. |
| Discoloration of the Reaction Mixture (Darkening) | Contaminants or Catalyst Decomposition: Impurities in the starting materials or degradation of the catalyst or reactants at high temperatures can lead to discoloration. | - Use high-purity starting materials. - Avoid excessive heating. If the mixture turns brown upon heating, it could indicate decomposition.[4] |
| Difficulty in Product Isolation and Purification | Catalyst Residue (Homogeneous Catalysts): Homogeneous catalysts like sulfuric acid can be difficult to remove from the final product. | - After the reaction, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and then perform an aqueous workup to remove the salt. - For easier separation, consider using a heterogeneous catalyst (e.g., ion-exchange resin) which can be removed by simple filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound from maleic anhydride and sec-butanol is a two-step process. The first step is a rapid, non-catalytic reaction to form mono-sec-butyl maleate. The second, slower, and reversible step is the esterification of the monoester with another molecule of sec-butanol to form di-sec-butyl maleate and water. This second step requires a catalyst.[3]
Q2: Which catalysts are most effective for the synthesis of this compound?
A2: Studies have shown that strong acid catalysts are effective. The order of catalyst activity for the esterification with sec-butanol has been reported as: phosphotungstic acid > sulfuric acid > Dowex 50WX8 > tetrabutyl zirconate.[3] Phosphotungstic acid has been identified as a particularly active catalyst in this reaction.
Q3: How does the choice between a homogeneous and a heterogeneous catalyst affect the synthesis?
A3:
-
Homogeneous catalysts (e.g., sulfuric acid, phosphotungstic acid) are in the same phase as the reactants, which often leads to higher reaction rates due to better contact. However, they can be difficult to separate from the product, requiring neutralization and extraction steps, and can be corrosive.
-
Heterogeneous catalysts (e.g., ion-exchange resins like Dowex 50WX8) are in a different phase (solid) from the liquid reactants. This allows for easy separation by filtration and potential for reuse. However, they may exhibit lower reaction rates due to mass transfer limitations.
Q4: Why is the removal of water important during the reaction?
A4: The esterification reaction is reversible. Water is a product of the reaction, and its presence can shift the equilibrium back towards the reactants (hydrolysis of the ester), thus reducing the yield of this compound. Continuous removal of water drives the reaction to completion.[2]
Q5: What are the typical reaction conditions for this compound synthesis?
A5: Typical reaction conditions involve heating maleic anhydride and an excess of sec-butanol in the presence of an acid catalyst. The temperature is generally maintained between 383–413 K (110–140 °C). The molar ratio of alcohol to maleic anhydride is often kept high to favor the formation of the diester.
Quantitative Data on Catalyst Performance
The following table summarizes the relative activity of different catalysts in the synthesis of dibutyl maleate, including with sec-butanol.
| Catalyst | Catalyst Type | Relative Activity with sec-Butanol | Key Considerations |
| Phosphotungstic Acid | Homogeneous | Very High | Reported to be the most active catalyst among those tested. Requires aqueous workup for removal. |
| Sulfuric Acid | Homogeneous | High | A common and effective catalyst. Corrosive and requires neutralization and removal. |
| Dowex 50WX8 | Heterogeneous | Moderate | An ion-exchange resin that is easily separable and reusable. Lower activity compared to strong homogeneous acids.[3] |
| Tetrabutyl Zirconate | Homogeneous | Very Low | Significantly slower reaction rate compared to acid catalysts. |
Experimental Protocols
General Protocol for the Synthesis of this compound using an Acid Catalyst
This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.
Materials:
-
Maleic anhydride
-
sec-Butanol (anhydrous)
-
Acid catalyst (e.g., phosphotungstic acid or concentrated sulfuric acid)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Sodium bicarbonate solution (for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (or similar setup for water removal)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Set up the reaction apparatus in a fume hood, consisting of the three-neck flask equipped with the reflux condenser, Dean-Stark trap, and a temperature probe.
-
Charge the flask with maleic anhydride and an excess of sec-butanol (e.g., a 1:3 molar ratio of maleic anhydride to sec-butanol).
-
Add the chosen acid catalyst. For sulfuric acid, a typical loading is 1-2% by weight of the reactants. For phosphotungstic acid, a similar loading can be used as a starting point.
-
Add a solvent such as toluene to fill the Dean-Stark trap.
-
Begin stirring the mixture and heat it to reflux. The reaction temperature should be maintained in the range of 110-140°C.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., titration of the remaining acid or gas chromatography). The reaction is typically run for several hours.
-
Once the reaction is complete (no more water is being collected or the acidity remains constant), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Carefully wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess sec-butanol under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation if required.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing catalyst selection in this compound synthesis.
References
Technical Support Center: Scaling Up Sec-Butyl Maleate Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of sec-butyl maleate from the laboratory to a pilot plant. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this process.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Inadequate Catalyst Activity: The acid catalyst (e.g., sulfuric acid, phosphotungstic acid) may be old, impure, or used in insufficient quantity. | - Use a fresh, high-purity catalyst. - Increase catalyst loading incrementally (e.g., from 1% to 3% w/w of maleic anhydride). - Consider using a more active catalyst like phosphotungstic acid, which has shown high activity for this type of esterification. |
| Presence of Water: Water in the reactants or from atmospheric moisture can shift the reaction equilibrium back towards the reactants, hindering ester formation.[1] | - Ensure all reactants (sec-butanol, maleic anhydride) are anhydrous. - Dry glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen). - Utilize a Dean-Stark apparatus or similar setup to continuously remove water as it is formed during the reaction.[2] | |
| Insufficient Reaction Time or Temperature: The esterification of maleic anhydride with a secondary alcohol like sec-butanol is slower than with primary alcohols due to steric hindrance.[3][4] The reaction may not have reached completion. | - Increase the reaction time. Monitor reaction progress using techniques like GC or TLC. - Gradually increase the reaction temperature within the recommended range (e.g., 110-140°C or 383-413 K). Be cautious of potential side reactions at higher temperatures. | |
| Poor Mixing (especially at pilot scale): In larger reactors, inefficient mixing can lead to localized temperature gradients and poor contact between reactants and the catalyst, resulting in a lower overall reaction rate. | - Optimize the stirrer speed and design (e.g., impeller type) to ensure homogenous mixing. - For pilot-scale reactors, consider the use of baffles to improve mixing efficiency. | |
| Formation of Significant Impurities | Isomerization of Maleic Acid: The cis-isomer (maleic acid) can convert to the more stable trans-isomer (fumaric acid), which may react differently or be difficult to separate.[5] | - Keep reaction temperatures within the optimal range to minimize isomerization. - Analyze for the presence of fumaric esters in the final product. |
| Dehydration of sec-Butanol: At elevated temperatures and in the presence of a strong acid catalyst, sec-butanol can undergo dehydration to form butenes. | - Avoid excessively high reaction temperatures. - Consider using a milder acid catalyst or a solid acid catalyst (e.g., ion-exchange resin) which can sometimes offer better selectivity. | |
| Unreacted Starting Materials: Incomplete reaction will leave unreacted maleic anhydride/acid and sec-butanol in the product mixture. | - Refer to the "Low or No Product Yield" section to drive the reaction to completion. - Optimize the molar ratio of reactants. An excess of sec-butanol is often used to favor product formation.[6] | |
| Difficulties in Product Purification | Incomplete Neutralization: Residual acid catalyst can contaminate the final product and interfere with distillation. | - Ensure thorough washing with a base solution (e.g., sodium bicarbonate) until the aqueous layer is neutral or slightly basic. - Perform multiple washes with small volumes for better efficiency. |
| Emulsion Formation During Workup: The presence of partially reacted monoester and other species can lead to the formation of stable emulsions during aqueous washing. | - Add a saturated brine solution during the washing steps to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. | |
| Co-distillation of Impurities: Impurities with boiling points close to that of this compound can be difficult to separate by simple distillation. | - Use fractional distillation with a column of appropriate length and efficiency for the final purification step. - Analyze fractions by GC to ensure the desired purity is achieved. |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction with sec-butanol slower than with n-butanol?
A1: The reaction with sec-butanol is slower due to steric hindrance. The secondary nature of the alcohol makes the hydroxyl group less accessible for nucleophilic attack on the carbonyl carbon of the maleic anhydride compared to a primary alcohol like n-butanol.[3][4]
Q2: What is the typical molar ratio of sec-butanol to maleic anhydride?
A2: To drive the reversible esterification reaction towards the product side, an excess of the alcohol is typically used. Molar ratios of sec-butanol to maleic anhydride can range from 2.2:1 to 5:1.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them. Common analytical techniques include:
-
Gas Chromatography (GC): To quantify the disappearance of reactants and the appearance of the product.
-
Thin Layer Chromatography (TLC): A quicker, more qualitative method to visualize the consumption of starting materials and formation of the product.
-
Acid Value Titration: To measure the decrease in the concentration of acidic species (maleic acid/monoester) over time.
Q4: What are the key safety precautions when working with maleic anhydride and sec-butanol?
A4: Both maleic anhydride and sec-butanol are hazardous chemicals. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Maleic anhydride is corrosive and can cause severe skin and eye irritation. Avoid inhalation of its dust.
-
Sec-butanol is flammable. Keep away from open flames and heat sources.
-
Consult the Safety Data Sheets (SDS) for both chemicals before starting any work.
Q5: What are the main challenges when scaling up from a lab to a pilot plant?
A5: Key challenges in scaling up include:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can become problematic in large reactors. Ensure the pilot plant reactor has adequate heating and cooling capacity.
-
Mass Transfer and Mixing: Achieving uniform mixing in a large vessel is more difficult and can impact reaction rates and selectivity.
-
Safety: The potential hazards of the reaction are magnified at a larger scale. A thorough safety review is essential before starting pilot plant production.
-
Downstream Processing: Purification and isolation techniques may need to be adapted for larger volumes. For example, a simple lab distillation may need to be replaced by a more sophisticated fractional distillation setup in the pilot plant.
Data Presentation: Lab vs. Pilot Plant Scale-Up
The following table provides an illustrative comparison of key parameters for the production of this compound at the laboratory and pilot plant scales. Note: These values are representative and may vary depending on the specific equipment and process conditions.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Batch Size | 100 g - 500 g | 10 kg - 50 kg |
| Typical Reactant Molar Ratio (sec-Butanol:Maleic Anhydride) | 3:1 | 2.5:1 |
| Catalyst (Sulfuric Acid) Loading (% w/w of Maleic Anhydride) | 1.5% | 1.0% |
| Reaction Temperature | 120 - 130°C | 125 - 135°C |
| Typical Reaction Time | 6 - 8 hours | 8 - 12 hours |
| Method of Water Removal | Dean-Stark Trap | Azeotropic Distillation with a Condenser and Phase Separator |
| Typical Yield | 85 - 95% | 80 - 90% |
| Product Purity (after purification) | > 98% | > 97% |
Experimental Protocols
Laboratory Scale Synthesis of this compound (250 g scale)
Materials:
-
Maleic Anhydride: 98 g (1.0 mol)
-
sec-Butanol: 222 g (3.0 mol)
-
Sulfuric Acid (98%): 1.5 g
-
Sodium Bicarbonate (5% aqueous solution)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate
-
Toluene (for azeotropic removal of water)
Procedure:
-
Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, and a temperature probe.
-
Charge the flask with maleic anhydride, sec-butanol, and toluene.
-
Begin stirring and slowly add the concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 115-125°C) and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete when no more water is collected in the trap (approximately 6-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with the 5% sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess sec-butanol.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Pilot Plant Scale Synthesis of this compound (25 kg scale)
Equipment:
-
50 L glass-lined reactor with a jacket for heating/cooling, a mechanical stirrer, a reflux condenser, and a temperature probe.
-
A system for azeotropic distillation with a condenser and phase separator to continuously remove water.
-
Receiving vessels for washes and the final product.
Procedure:
-
Ensure the reactor is clean and dry.
-
Charge the reactor with sec-butanol and maleic anhydride under an inert atmosphere.
-
Start the agitator and slowly add the sulfuric acid.
-
Heat the reactor contents to the desired reaction temperature (e.g., 125-135°C) using the heating jacket.
-
Continuously remove the water of reaction via azeotropic distillation.
-
Monitor the reaction by taking samples and analyzing them for acid value or by GC.
-
Once the reaction is complete (stable acid value), cool the reactor contents.
-
Carefully add a calculated amount of sodium bicarbonate solution to neutralize the catalyst.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with water.
-
Transfer the crude product to a distillation unit and perform vacuum distillation to purify the this compound.
Visualizations
References
- 1. CN101618304B - Esterification reactor - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. koyonchem.com [koyonchem.com]
- 4. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 5. veeprho.com [veeprho.com]
- 6. US3979443A - Process for the preparation of esters of maleic acid with monohydric alcohols - Google Patents [patents.google.com]
Degradation pathways of sec-Butyl maleate under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of sec-Butyl maleate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, an unsaturated ester, the primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation. Hydrolysis typically cleaves the ester bond to form maleic acid and sec-butanol. Oxidation and photodegradation primarily target the carbon-carbon double bond within the maleate moiety, potentially leading to cleavage or isomerization.
Q2: What are the expected major degradation products of this compound under hydrolytic conditions?
A2: Under both acidic and basic conditions, the ester bond is expected to hydrolyze, yielding maleic acid and sec-butanol as the primary degradation products.[1][2] The reaction is generally irreversible under basic conditions, while it can be reversible under acidic conditions.
Q3: How does the double bond in this compound influence its stability?
A3: The carbon-carbon double bond is a reactive site susceptible to oxidation and photodegradation. Oxidative conditions can lead to the cleavage of this bond, forming smaller carboxylic acids or aldehydes.[3][4][5] Photodegradation can induce isomerization from the cis (maleate) to the trans (fumarate) form, as well as other photochemical reactions.[6][7][8]
Q4: Are there any recommended analytical techniques for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for separating and quantifying this compound and its degradation products.[1][9][10][11] A reversed-phase C18 column is often suitable. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of unknown degradation products.[1]
Troubleshooting Guides
Hydrolysis Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or very slow degradation observed. | 1. Incorrect pH of the hydrolysis medium.2. Insufficient temperature.3. Low water concentration in the solvent. | 1. Verify the pH of your buffer or solution using a calibrated pH meter.2. Increase the temperature in increments (e.g., 10°C) to accelerate the reaction rate. Note that temperature can also influence the degradation pathway.3. Ensure a sufficient excess of water is present, especially for acid-catalyzed hydrolysis which is a reversible reaction.[2] |
| Unexpected peaks in the chromatogram. | 1. Impurities in the starting material or reagents.2. Secondary degradation of the primary products.3. Transesterification if an alcohol is used as a co-solvent. | 1. Analyze a blank sample (solvent and reagents without this compound) to identify any background peaks.2. Monitor the degradation profile over time to observe the formation and potential subsequent degradation of primary products.3. Avoid using alcohol-based co-solvents in hydrolysis studies to prevent transesterification. Use aprotic solvents like acetonitrile or THF if a co-solvent is necessary. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase composition or pH.2. Column degradation.3. Sample overload. | 1. Adjust the mobile phase composition (e.g., organic-to-aqueous ratio) and pH to optimize the separation of this compound, maleic acid, and sec-butanol.2. Use a guard column and ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based C18 columns).3. Dilute the sample to avoid overloading the column. |
Oxidation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Degradation is too rapid and extensive. | 1. Oxidizing agent concentration is too high.2. Reaction temperature is too high. | 1. Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide).2. Conduct the experiment at a lower temperature (e.g., room temperature or below). |
| Inconsistent or irreproducible results. | 1. Instability of the oxidizing agent.2. Catalytic effects of trace metals. | 1. Prepare fresh solutions of the oxidizing agent before each experiment. Some oxidizing agents, like hydrogen peroxide, can decompose over time.[12]2. Use high-purity solvents and reagents to minimize trace metal contamination. Consider the use of a chelating agent if metal catalysis is suspected. |
| Difficulty in identifying oxidation products. | 1. Formation of multiple, complex degradation products.2. Lack of chromophores in some degradation products for UV detection. | 1. Use LC-MS to obtain mass information for peak identification. Fraction collection followed by NMR spectroscopy can also be used for structural elucidation.2. Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV to detect compounds with weak or no UV chromophores. |
Photodegradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low level of degradation. | 1. Insufficient light intensity or inappropriate wavelength.2. Light source not emitting at the absorption maximum of the compound. | 1. Ensure the light source provides sufficient intensity in the UV region where this compound absorbs.2. Characterize the UV-Vis spectrum of this compound to determine its absorption maximum and select a light source that emits at or near that wavelength. |
| Formation of a new peak with a similar UV spectrum to the parent compound. | 1. Photoisomerization to the trans-isomer (sec-Butyl fumarate). | 1. Analyze the sample using a reference standard for sec-Butyl fumarate to confirm its identity. The cis to trans isomerization is a common photochemical reaction for maleates.[7] |
| Cloudiness or precipitation in the sample solution. | 1. Formation of insoluble photoproducts. | 1. Filter the sample before HPLC analysis to prevent column clogging. Analyze the precipitate separately if possible.2. Consider using a co-solvent to improve the solubility of the degradation products. |
Quantitative Data
Table 1: Hydrolysis Rate Constants of Analogous Esters
| Compound | Condition | Temperature (°C) | Rate Constant (k) | Reference |
| Diethyl Maleate | Acidic (0.05 M HCl) | 70 | k₁: 1.2 x 10⁻⁵ s⁻¹k₂: 3.9 x 10⁻⁵ s⁻¹ | |
| Diethyl Fumarate | Acidic (0.05 M HCl) | 70 | k₁: 2.5 x 10⁻⁵ s⁻¹k₂: 1.3 x 10⁻⁵ s⁻¹ | |
| Ethyl Acetate | Alkaline (NaOH) | 25 | 0.11 M⁻¹s⁻¹ | [10] |
Table 2: Photodegradation Half-lives of Analogous Phthalate Esters in Water
| Compound | Light Source | Half-life (t₁/₂) | Reference |
| Dimethyl Phthalate (DMP) | Simulated Sunlight | 19.2 days | |
| Di-n-octyl Phthalate (DOP) | Simulated Sunlight | 3.99 days |
Experimental Protocols
Forced Hydrolysis Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (deionized water) hydrolysis solutions.
-
-
Degradation Procedure:
-
Add a known volume of the this compound stock solution to separate vials containing the acidic, basic, and neutral solutions to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis (e.g., add an equimolar amount of NaOH to the acidic sample and HCl to the basic sample).
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of the degradation products.
-
Forced Oxidation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.
-
Prepare a 3% (v/v) solution of hydrogen peroxide in deionized water.
-
-
Degradation Procedure:
-
Add a known volume of the this compound stock solution to a vial containing the hydrogen peroxide solution to achieve a final concentration of approximately 100 µg/mL.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8 hours).
-
Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze the samples by HPLC, monitoring for the appearance of new peaks and the decrease in the parent peak.
-
Forced Photodegradation Study
-
Sample Preparation:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) at a concentration of approximately 100 µg/mL in a quartz cuvette or a photostable glass vial.
-
-
Degradation Procedure:
-
Expose the sample to a controlled light source (e.g., a photostability chamber with a xenon lamp) providing a specific light intensity (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature to differentiate between photodegradation and thermal degradation.
-
Withdraw aliquots at predetermined time points.
-
-
Analysis:
-
Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Potential Oxidative Degradation of this compound.
Caption: Photodegradation Pathways of this compound.
Caption: General Experimental Workflow for Degradation Studies.
References
- 1. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20140200359A1 - Oxidative cleavage of unsaturated carboxylic acids - Google Patents [patents.google.com]
- 4. Oxidative cleavage with hydrogen peroxide: preparation of polycarboxylic acids from cyclic olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
The Reactivity of Sec-Butyl Maleate: A Comparative Guide for Researchers
In the landscape of drug development and materials science, the selection of appropriate reagents is paramount to achieving desired reaction kinetics and product attributes. Maleate esters, valued for their role as versatile synthons, exhibit a range of reactivities influenced by the nature of their ester substituents. This guide provides a comparative analysis of the reactivity of sec-butyl maleate against other common maleate esters, offering researchers and scientists a framework for informed selection. The comparisons are drawn from available experimental data and established principles of organic chemistry, focusing on key reaction types: hydrolysis, Michael addition, Diels-Alder reaction, and copolymerization.
Executive Summary
The reactivity of maleate esters is predominantly governed by the steric and electronic properties of the alcohol moiety. The secondary butyl group in this compound introduces significant steric hindrance around the carbonyl centers compared to less bulky linear alkyl groups like methyl, ethyl, and n-butyl. This steric bulk is the primary determinant of its reactivity profile, generally leading to slower reaction rates in common transformations.
Comparative Reactivity Analysis
Hydrolysis
The hydrolysis of maleate esters to maleic acid and the corresponding alcohol is a fundamental reaction, often relevant in biological systems and for the degradation of polymeric materials.[1] The rate of hydrolysis is sensitive to the steric environment of the ester group.
Expected Reactivity of this compound: Due to the bulky nature of the sec-butyl group, this compound is expected to undergo hydrolysis at a slower rate compared to maleates with less sterically hindered alkyl groups such as dimethyl maleate and diethyl maleate. The larger sec-butyl group impedes the approach of nucleophiles (e.g., water or hydroxide ions) to the electrophilic carbonyl carbon.
Table 1: Comparison of Expected Hydrolysis Rates of Various Maleate Esters
| Maleate Ester | Alcohol Moiety | Expected Relative Rate of Hydrolysis |
| Dimethyl Maleate | Methyl | Fastest |
| Diethyl Maleate | Ethyl | Fast |
| Di-n-butyl Maleate | n-Butyl | Moderate |
| Di-sec-butyl Maleate | sec-Butyl | Slow |
| Di-tert-butyl Maleate | tert-Butyl | Slowest |
Michael Addition
Maleate esters are effective Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles, including amines and thiols.[3] This reaction is fundamental in the synthesis of numerous organic compounds and in bioconjugation chemistry. The reactivity in a Michael addition is influenced by the electrophilicity of the β-carbon and steric factors around the double bond and ester groups.
Expected Reactivity of this compound: The steric hindrance imparted by the sec-butyl groups is expected to decrease the rate of Michael addition to this compound when compared to less bulky maleates. The large ester groups can shield the β-carbon from the attacking nucleophile.
Supporting Data: Kinetic studies on the Michael addition of thiols to various α,β-unsaturated carbonyl compounds have shown that steric hindrance at the reaction sites can significantly impact the reaction rate.[4] While specific comparative data for this compound is scarce, the general principle of steric hindrance reducing reaction rates is well-established in organic chemistry.
Table 2: Qualitative Comparison of Michael Addition Reactivity
| Maleate Ester | Steric Hindrance | Expected Michael Addition Reactivity |
| Dimethyl Maleate | Low | High |
| Diethyl Maleate | Moderate | Moderate to High |
| Di-sec-butyl Maleate | High | Low to Moderate |
| Di-tert-butyl Maleate | Very High | Low |
Diels-Alder Reaction
In the Diels-Alder reaction, maleate esters act as dienophiles, reacting with conjugated dienes to form cyclohexene derivatives. The reactivity of the dienophile is enhanced by electron-withdrawing groups and can be influenced by steric interactions in the transition state.
Expected Reactivity of this compound: The sec-butyl groups are not directly attached to the carbon-carbon double bond and are therefore expected to have a less pronounced electronic effect on the dienophile's reactivity compared to substituents directly on the double bond. However, the bulky ester groups can influence the stereochemical outcome of the reaction and may introduce some steric repulsion in the transition state, potentially leading to slightly lower reaction rates compared to smaller esters.
Supporting Data: Research on the Diels-Alder reaction of various isorhodanine derivatives with dimethyl maleate highlights the importance of electronic effects in determining reactivity.[5] While this doesn't provide a direct comparison for the ester group, it underscores the electronic nature of the reaction. The general principle is that bulkier substituents on the dienophile can disfavor the formation of the compact transition state, thus slowing the reaction.
Copolymerization
Maleate esters can be copolymerized with other vinyl monomers via free-radical polymerization to produce polymers with a range of properties. The relative reactivity of the monomers is described by their reactivity ratios (r1 and r2).
Expected Reactivity of this compound: The steric bulk of the sec-butyl group is expected to decrease the rate of its homopolymerization and its addition to a growing polymer chain. In a copolymerization with a less hindered monomer like styrene, it is anticipated that the reactivity ratio for the maleate (r2) would be low, indicating a preference for the addition of the comonomer (styrene) to the growing chain.
Supporting Data: Studies on the copolymerization of organotin maleates and itaconates with styrene (ST) and methyl methacrylate (MMA) have shown that the reactivity ratios for the bulky organotin monomers are often close to zero, indicating they do not readily homopolymerize.[6][7] For instance, in the copolymerization of dibutyltin maleate (DBTM) with styrene, the reactivity ratio for DBTM was low, suggesting a tendency to alternate with styrene rather than form blocks of DBTM. A similar trend would be expected for this compound.
Table 3: Expected Trend in Reactivity Ratios for Copolymerization with Styrene (M1)
| Maleate Ester (M2) | Steric Hindrance | Expected r2 Value | Copolymer Structure Tendency |
| Diethyl Maleate | Moderate | Low | Alternating/Random |
| Di-sec-butyl Maleate | High | Very Low | More Alternating |
| Di-n-butyl Maleate | Moderate | Low | Alternating/Random |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the key reactions discussed.
General Protocol for Kinetic Study of Maleate Ester Hydrolysis
-
Preparation of Solutions: Prepare a standard stock solution of the maleate ester in a suitable solvent (e.g., dioxane-water mixture). Prepare a standard solution of a strong acid (e.g., HCl) or base (e.g., NaOH) as a catalyst.
-
Reaction Setup: In a thermostatically controlled reaction vessel, mix the maleate ester solution with the catalyst solution at a constant temperature.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by adding a known amount of a standard base (for acid-catalyzed hydrolysis) or acid (for base-catalyzed hydrolysis) to neutralize the catalyst.
-
Analysis: Determine the concentration of the remaining ester or the formed maleic acid in each aliquot. This can be achieved by titration or chromatographic methods (e.g., HPLC).
-
Data Analysis: Plot the concentration of the reactant or product as a function of time and determine the rate constant from the integrated rate law corresponding to the reaction order.
General Protocol for Michael Addition of an Amine to a Maleate Ester
-
Reactant Preparation: In a round-bottom flask, dissolve the maleate ester in a suitable aprotic solvent (e.g., THF, acetonitrile).
-
Reaction Initiation: Add the amine nucleophile to the solution. The reaction can be carried out at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
General Protocol for Diels-Alder Reaction of a Maleate Ester with a Diene
-
Reactant Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the maleate ester (dienophile) and the diene (e.g., cyclopentadiene) in a high-boiling point solvent (e.g., xylene or toluene).
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period.
-
Monitoring: Follow the disappearance of the starting materials using TLC or GC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Purification: Collect the crystalline product by vacuum filtration and wash with a cold solvent. The product can be further purified by recrystallization.
-
Analysis: Determine the yield and characterize the product by melting point determination and spectroscopic analysis.
General Protocol for Free-Radical Copolymerization
-
Monomer and Initiator Preparation: In a polymerization tube, place the desired molar ratio of the maleate ester and the comonomer (e.g., styrene). Add a free-radical initiator (e.g., AIBN or benzoyl peroxide).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Seal the tube under vacuum or an inert atmosphere and place it in a constant temperature bath to initiate polymerization.
-
Termination and Precipitation: After a predetermined time (typically to achieve low conversion for reactivity ratio determination), stop the reaction by cooling the tube rapidly. Dissolve the viscous solution in a suitable solvent (e.g., THF) and precipitate the copolymer by adding the solution dropwise to a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated copolymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Determine the copolymer composition using techniques like 1H NMR or elemental analysis. Calculate the reactivity ratios using methods such as the Fineman-Ross or Kelen-Tüdős methods.[8]
Visualizations
Logical Relationship of Steric Hindrance and Reactivity
Caption: Increasing steric hindrance of the alkyl group generally leads to a decrease in reaction rate.
Experimental Workflow for Kinetic Analysis of Hydrolysis
Caption: Workflow for determining the rate constant of maleate ester hydrolysis.
Conclusion
The reactivity of this compound is significantly influenced by the steric bulk of the sec-butyl group. Compared to less hindered analogs like dimethyl and diethyl maleate, this compound is expected to exhibit slower reaction rates in hydrolysis and Michael addition reactions. Its reactivity in Diels-Alder reactions may be slightly attenuated, while in copolymerization, it is likely to favor alternation with comonomers over homopolymerization. For researchers and drug development professionals, this understanding is critical for designing synthetic routes, predicting reaction outcomes, and tailoring the properties of resulting materials. The provided experimental protocols offer a starting point for conducting comparative kinetic studies to obtain quantitative data for specific reaction systems.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 164. A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance Showdown: Sec-Butyl Maleate vs. Dibutyl Maleate in Polymer Formulations
A Comparative Guide for Researchers and Formulation Scientists
In the dynamic landscape of polymer science, the selection of appropriate additives is paramount to achieving desired material properties. Among these, plasticizers play a crucial role in enhancing the flexibility, durability, and processability of polymeric materials. This guide provides an in-depth comparison of two structurally similar maleate esters, sec-butyl maleate and dibutyl maleate, when used as additives in polymer systems. While dibutyl maleate is a well-documented plasticizer and comonomer, comprehensive data on the performance of this compound is less prevalent. This comparison synthesizes available data and leverages established structure-property relationships to offer a predictive analysis of their respective impacts on polymer performance.
Physicochemical Properties: A Tale of Two Isomers
This compound and dibutyl maleate are isomers, sharing the same chemical formula but differing in the arrangement of their butyl groups. This subtle structural variance can influence their physical and chemical characteristics, which in turn affects their interaction with polymer chains.
| Property | This compound | Dibutyl Maleate |
| Molecular Formula | C₁₂H₂₀O₄ | C₁₂H₂₀O₄ |
| Molecular Weight | 228.29 g/mol | 228.29 g/mol |
| Appearance | - | Colorless to pale yellow liquid[1] |
| Boiling Point | - | ~280-281 °C[1] |
| Density | - | ~0.99 g/cm³ at 20 °C[1] |
| Solubility in Water | - | Relatively low[1] |
| Solubility in Organic Solvents | - | Soluble in ethanol, ether, acetone[1] |
Note: Comprehensive experimental data for this compound is limited. The properties of dibutyl maleate are well-documented and serve as a benchmark.
Performance in Polymers: Extrapolating from Dibutyl Maleate's Track Record
Dibutyl maleate (DBM) is widely utilized as a plasticizer and a comonomer in various polymer systems, including polyvinyl chloride (PVC) and polyvinyl acetate (PVAc).[1][2][3][4] Its primary function as a plasticizer is to increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and imparting greater flexibility.[1] As a comonomer, it can be integrated into the polymer backbone, offering enhanced flexibility and adhesion.[5]
Given the structural similarity, it is anticipated that this compound would exhibit comparable performance characteristics. The branched nature of the sec-butyl group, however, may introduce subtle differences in plasticization efficiency and compatibility with different polymer matrices.
Comparative Polymer Performance Data (Hypothetical based on Dibutyl Maleate Data)
The following table presents typical performance data for polymers plasticized with dibutyl maleate. Due to a lack of direct experimental data for this compound, this information serves as a predictive baseline. The performance of this compound is expected to be in a similar range, with potential minor variations due to its branched alkyl chain.
| Polymer Property | Neat Polymer (e.g., PVC) | Polymer + Dibutyl Maleate | Polymer + this compound (Predicted) |
| Glass Transition Temp. (Tg) | High | Significantly Reduced | Reduced, potentially similar to DBM |
| Tensile Strength | High | Reduced[6] | Reduced |
| Elongation at Break | Low | Significantly Increased[6] | Increased |
| Hardness (Shore) | High | Reduced | Reduced |
| Flexibility | Low | High[1] | High |
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments based on established ASTM standards.
Synthesis of Maleate Esters
Objective: To synthesize this compound and dibutyl maleate for use as polymer additives.
General Procedure: The synthesis of both this compound and dibutyl maleate can be achieved via Fischer esterification of maleic anhydride with the corresponding alcohol (sec-butanol or n-butanol) in the presence of an acid catalyst, such as p-toluenesulfonic acid.[7]
-
Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reactants: Maleic anhydride, a molar excess of the respective butanol (sec-butanol or n-butanol), and a catalytic amount of p-toluenesulfonic acid are added to the flask. Toluene can be used as a solvent to aid in azeotropic water removal.
-
Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.
-
Workup: After the reaction is complete (as determined by the cessation of water collection), the excess alcohol and toluene are removed by distillation. The crude product is then washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The final product is dried over an anhydrous salt (e.g., magnesium sulfate) and purified by vacuum distillation.
Polymer Formulation and Specimen Preparation
Objective: To prepare polymer specimens containing this compound and dibutyl maleate for performance testing.
Procedure for PVC Plastisol:
-
A standard PVC resin is dry blended with the desired amount of plasticizer (e.g., 40 parts per hundred of resin - phr).
-
A thermal stabilizer is added to prevent degradation during processing.
-
The mixture is blended until a homogeneous plastisol is formed.
-
The plastisol is then cast into sheets of a specified thickness and cured in an oven at a controlled temperature and time.
-
Standard test specimens are die-cut from the cured sheets.
Performance Testing of Plasticized Polymers
1. Mechanical Properties:
-
Tensile Properties (ASTM D638): Dumbbell-shaped specimens are tested using a universal testing machine to determine tensile strength, elongation at break, and modulus of elasticity.[8][9][10][11][12]
-
Flexural Properties (ASTM D790): Rectangular specimens are subjected to a three-point bending test to measure flexural strength and flexural modulus.[13][14][15][16][17]
-
Hardness (ASTM D2240): The indentation hardness of the material is measured using a durometer (Shore A or D scale).[18][19][20][21][22]
2. Thermal Properties:
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): This technique is used to determine the glass transition temperature (Tg) of the plasticized polymer, providing insight into the plasticizer's efficiency.[23][24][25][26][27]
Visualizing the Comparison
To better understand the concepts discussed, the following diagrams illustrate the chemical structures, experimental workflow, and a logical comparison of the two maleates.
Caption: Chemical structures of this compound and Dibutyl Maleate.
Caption: Experimental workflow for performance evaluation.
Caption: Logical comparison of performance factors.
References
- 1. pvcplast.net [pvcplast.net]
- 2. atamankimya.com [atamankimya.com]
- 3. Dibutyl Maleate | DBM |Celanese [celanese.com]
- 4. Maleates – Nayakem [nayakem.com]
- 5. Dibutyl Maleate – Bulk Chemical Supply & Distribution | Neuchem [neuchem.com]
- 6. kgt88.com [kgt88.com]
- 7. prepchem.com [prepchem.com]
- 8. zwickroell.com [zwickroell.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 11. trl.com [trl.com]
- 12. infinitalab.com [infinitalab.com]
- 13. zwickroell.com [zwickroell.com]
- 14. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 15. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 16. testresources.net [testresources.net]
- 17. Flexural Test Methods for Plastics: ASTM D790 : Shimadzu (Europe) [shimadzu.eu]
- 18. namsa.com [namsa.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. zwickroell.com [zwickroell.com]
- 21. smithers.com [smithers.com]
- 22. Shore Hardness ASTM D2240 [intertek.com]
- 23. store.astm.org [store.astm.org]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. store.astm.org [store.astm.org]
- 26. apandales4.wordpress.com [apandales4.wordpress.com]
- 27. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
A Comparative Analysis of sec-Butyl Maleate and Phthalates as Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of sec-butyl maleate as a plasticizer in comparison to traditional phthalates. Due to the limited availability of direct comparative studies on this compound, this guide will draw upon data from studies on analogous maleate plasticizers to provide a comprehensive overview for researchers and professionals in materials science and drug development. The focus will be on key performance indicators, experimental methodologies, and the toxicological profiles of these compound classes.
Comparative Performance Data
Table 1: Comparison of Mechanical Properties of Plasticized PVC
| Plasticizer (at 40 phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| Phthalates | |||
| Di(2-ethylhexyl) phthalate (DEHP) | 15 - 25 | 250 - 400 | 75 - 90 |
| Dibutyl phthalate (DBP) | 18 - 28 | 200 - 350 | 80 - 95 |
| Diisononyl phthalate (DINP) | 16 - 26 | 280 - 420 | 78 - 92 |
| Maleates (as surrogates for this compound) | |||
| Dibutyl maleate (DBM) | Data not consistently available in a comparable format | Data not consistently available in a comparable format | Data not consistently available in a comparable format |
| Dioctyl maleate (DOM) | Data not consistently available in a comparable format | Data not consistently available in a comparable format | Data not consistently available in a comparable format |
Note: Phr denotes parts per hundred parts of resin by weight. The data for phthalates represents a general range found in literature under typical testing conditions. Data for maleates is less consistently reported in a directly comparable format.
One study indicated that poly(vinyl chloride) grafted with dibutyl maleate (PVC-g-DBM) demonstrated an improvement in mechanical properties compared to unmodified PVC. Furthermore, research has shown that maleate diesters can exhibit plasticizing properties comparable to those of DEHP.[1]
Experimental Protocols
The evaluation of plasticizer efficacy follows standardized testing protocols to ensure reproducibility and comparability of results.
1. Preparation of Plasticized PVC Samples:
-
Materials: PVC resin, plasticizer (e.g., this compound or a phthalate), thermal stabilizer, and a solvent (e.g., tetrahydrofuran - THF).
-
Procedure:
-
The PVC resin, plasticizer, and thermal stabilizer are weighed to the desired proportions (e.g., 100 parts PVC to 40 parts plasticizer).
-
The components are typically mixed in a two-roll mill or a similar compounding apparatus at an elevated temperature (e.g., 160-170°C) until a homogeneous blend is achieved.
-
The compounded material is then compression molded into sheets of a specified thickness (e.g., 1-2 mm) under controlled temperature and pressure.
-
The molded sheets are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.[2]
-
2. Mechanical Testing:
-
Tensile Strength and Elongation at Break:
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[3][4][5]
-
Procedure: Dumbbell-shaped specimens are cut from the conditioned sheets. These specimens are then subjected to a tensile force in a universal testing machine at a constant rate of crosshead displacement until they fracture.[3] The machine records the force applied and the elongation of the specimen. Tensile strength is calculated as the maximum stress the material can withstand, while elongation at break is the percentage increase in length at the point of fracture.[3]
-
-
Hardness:
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[6][7]
-
Procedure: A durometer, an instrument with a specific indenter shape, is pressed against the surface of the plasticized PVC sheet. The depth of indentation is measured and converted to a Shore hardness value (commonly Shore A for flexible PVC).[6][7]
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating plasticizer performance.
Toxicological Profile: A Key Differentiator
A significant driver for seeking alternatives to phthalates is their well-documented toxicological profile.
Phthalate Toxicity Signaling Pathways
Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems.[3] Their toxicity is mediated through various signaling pathways, leading to adverse effects on reproductive health and development.
Caption: Key signaling pathways implicated in phthalate toxicity.
While comprehensive toxicological data for this compound is not as extensive, some studies on maleate derivatives have raised concerns. For instance, certain maleate derivatives have demonstrated toxic effects on testicular germ and somatic cells in vitro. This underscores the importance of thorough toxicological evaluation of any potential phthalate alternative.
Conclusion
The available evidence suggests that maleate plasticizers can be effective in plasticizing PVC, with some studies indicating performance comparable to that of DEHP. However, a direct comparison with a full suite of mechanical property data for this compound versus a range of phthalates is not currently available in the public literature.
For researchers and drug development professionals, the key takeaway is that while maleates present a potential alternative to phthalates, their efficacy and toxicological profile must be rigorously evaluated on a case-by-case basis. The experimental protocols outlined in this guide provide a framework for such evaluations. The known adverse health effects associated with phthalates continue to drive the search for safer alternatives, and maleate-based compounds represent a class of chemicals that warrant further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. dynisco.com [dynisco.com]
- 3. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 4. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 5. infinitalab.com [infinitalab.com]
- 6. Shore Hardness ASTM D2240 [intertek.com]
- 7. industrialphysics.com [industrialphysics.com]
A Comparative Analysis of Catalysts for sec-Butyl Maleate Synthesis: A Guide for Researchers
The synthesis of sec-butyl maleate, an important industrial chemical, is predominantly achieved through the esterification of maleic anhydride with sec-butanol. This reaction typically proceeds in two stages: a rapid initial formation of mono-sec-butyl maleate, followed by a slower, reversible second esterification to yield the desired di-sec-butyl maleate. The efficiency of this second step is critically dependent on the choice of catalyst. This guide provides a comparative overview of various catalysts employed in the synthesis of this compound, supported by available experimental data to aid researchers in catalyst selection and process optimization.
Catalyst Performance Comparison
The selection of an appropriate catalyst is crucial for achieving high yield and selectivity in this compound synthesis. Acidic catalysts are typically employed to accelerate the esterification reaction.[1] A comparative summary of the performance of different catalysts, based on available literature, is presented below.
| Catalyst | Catalyst Type | Molar Ratio (Alcohol:Anhydride) | Temperature (°C) | Reaction Time | Yield/Conversion | Selectivity | Reference |
| Sulfuric Acid (H₂SO₄) | Homogeneous Brønsted Acid | 2.2-5:1 | 110-140 | - | High Activity | - | |
| Phosphotungstic Acid | Homogeneous Heteropoly Acid | 2.2-5:1 | 110-140 | - | Most Active | - | |
| Dowex 50WX8 | Heterogeneous Ion Exchange Resin | 2.2-5:1 | 110-140 | - | Moderate Activity | - | [2] |
| Amberlyst-15 | Heterogeneous Ion Exchange Resin | - | - | - | Effective | - | |
| Tetrabutyl Zirconate | Homogeneous Organometallic | 2.2-5:1 | 110-140 | - | Very Slow Reaction | - | |
| p-Toluenesulfonic Acid | Homogeneous Brønsted Acid | 4:1 | Reflux | 70 min | 95.6% | - | [3] |
| Ferric Chloride Hexahydrate | Homogeneous Lewis Acid | - | - | - | Active | - | [3] |
| Ammonium Ferric Sulfate | Homogeneous Lewis Acid | - | - | - | Active | - | [3] |
Note: A direct comparison of catalyst efficiency is challenging due to variations in experimental conditions across different studies. However, the data indicates that strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as heteropoly acids like phosphotungstic acid, are highly effective.[3] Heterogeneous catalysts such as ion exchange resins offer the advantage of easier separation and potential for reuse.[2]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound using an acid catalyst, based on common laboratory practices described in the literature.
Materials:
-
Maleic anhydride
-
sec-Butanol
-
Selected acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (as a water-entraining solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, reflux condenser, and distillation setup.
Procedure:
-
Reaction Setup: A round-bottom flask is charged with maleic anhydride, sec-butanol in a specific molar ratio (e.g., 1:4), the chosen catalyst (e.g., 0.16 molar ratio relative to maleic anhydride), and toluene.
-
Esterification: The flask is fitted with a Dean-Stark apparatus and a reflux condenser. The reaction mixture is heated to reflux. The water formed during the esterification is continuously removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC) to determine the conversion of maleic anhydride.
-
Work-up: After the reaction is complete (e.g., after 70 minutes as in the case of p-toluenesulfonic acid catalysis), the mixture is cooled to room temperature.
-
Neutralization and Washing: The reaction mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
Drying and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent and excess sec-butanol are removed by distillation. The final product, this compound, can be further purified by vacuum distillation.
Visualizing the Experimental Workflow
The logical flow of a comparative study on catalysts for this compound synthesis can be visualized as follows:
Caption: Workflow for a comparative study of catalysts.
This guide provides a foundational understanding for researchers venturing into the synthesis of this compound. The choice of catalyst remains a pivotal decision, influencing not only the reaction efficiency but also the overall process sustainability and economics. Further research focusing on reusable and environmentally benign catalysts is a promising avenue for future investigations.
References
Comparative Guide to Analytical Methods for sec-Butyl Maleate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for the quantification of sec-butyl maleate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The information presented is based on established analytical practices and data from similar compounds, offering a foundational resource for method development and validation in your laboratory.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance characteristics of HPLC, GC, and UV-Vis spectrophotometry for the quantification of an active pharmaceutical ingredient like this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.5 µg/mL | ~ 2 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 1.5 µg/mL | ~ 6 µg/mL |
| Specificity | High (with appropriate column and mobile phase) | High (with appropriate column and temperature program) | Moderate (prone to interference from UV-absorbing species) |
| Typical Run Time | 5 - 15 minutes | 10 - 20 minutes | < 1 minute per sample |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for your specific application.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm (based on the maleate chromophore).
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
-
Specificity: Analyze a placebo sample to ensure no interfering peaks are present at the retention time of this compound.
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Final hold: Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
-
Validation Parameters: Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for GC analysis.
UV-Vis Spectrophotometry Method
This is a simpler and faster method, but it is less specific than chromatographic techniques.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and that has a low UV cutoff (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For maleates, this is typically around 210 nm.
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the solvent to achieve a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 to 0.8 AU).
-
Validation Parameters:
-
Linearity: Measure the absorbance of the calibration standards at the λmax and plot absorbance versus concentration.
-
Accuracy: Perform recovery studies by adding known amounts of this compound to a sample matrix.
-
Precision: Assess repeatability by measuring the absorbance of a single standard solution multiple times.
-
Specificity: Analyze a placebo or blank sample to check for any background absorbance at the analytical wavelength. This method is highly susceptible to interference from other UV-absorbing compounds in the sample matrix.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process.
Caption: General workflow for the validation of an analytical method.
Caption: A typical sample preparation workflow for analysis.
A Comparative Guide to the Cross-Reactivity of sec-Butyl Maleate Analogs in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of sec-butyl maleate analogs, primarily focusing on n-butyl maleate and dibutyl maleate, in radical polymerization with common comonomers. Due to a lack of specific studies on this compound, this guide leverages experimental data from its close structural analogs to provide insights into its expected polymerization behavior. The cross-reactivity is quantitatively assessed through monomer reactivity ratios, which are essential for predicting copolymer composition and structure.
Comparative Analysis of Reactivity Ratios
The reactivity of a monomer in copolymerization is described by its reactivity ratio (r). This value is the ratio of the rate constant for the addition of a monomer to a growing polymer chain ending in the same monomer (homopolymerization) to the rate constant for the addition of the comonomer (copolymerization). By comparing the reactivity ratios of a monomer pair (r_A and r_B), the resulting copolymer structure can be predicted.
The following table summarizes the experimentally determined reactivity ratios for dibutyl maleate (DBM), a close analog of this compound, with various comonomers. These values provide a strong indication of how this compound might behave in similar polymerization systems.
| Monomer A | Monomer B | r_A | r_B | r_A * r_B | Copolymer Type | Experimental Method |
| Vinyl Acetate (VAc) | Dibutyl Maleate (DBM) | 0.1102 | 0.0421 | 0.0046 | Alternating | Extended Kelen-Tüdös[1] |
| Vinyl Acetate (VAc) | Dibutyl Maleate (DBM) | 0.1135 | 0.0562 | 0.0064 | Alternating | Meyer-Lowry[1] |
| Dibutyltin Maleate (DBTM) | Butyl Acrylate (BA) | 0.0248 | 24.431 | 0.6059 | Block-like (rich in BA) | Fineman-Ross[2] |
| Styrene (STY) | Butyl Acrylate (BA) | 0.8866 | 0.2164 | 0.1919 | Random (statistical) | Mao-Huglin[3] |
Interpretation of Reactivity Data:
-
Vinyl Acetate System: The reactivity ratios for the vinyl acetate and dibutyl maleate system are both significantly less than 1, with a product (r_A * r_B) close to zero. This indicates a strong tendency for alternating copolymerization, where the monomers preferentially add to each other rather than to themselves. This behavior is characteristic of maleate esters in copolymerization with electron-rich monomers like vinyl acetate.
-
Butyl Acrylate System: In the case of dibutyltin maleate with butyl acrylate, the reactivity ratio for the maleate (r_A) is very low, while the reactivity ratio for butyl acrylate (r_B) is very high. This suggests that the butyl acrylate radical strongly prefers to add to another butyl acrylate monomer, leading to a copolymer with long sequences of butyl acrylate and isolated maleate units.[2]
-
Styrene System: While direct data for a simple dibutyl maleate/styrene system was not found, the data for styrene and butyl acrylate shows reactivity ratios that lead to a more random or statistical copolymer.
Experimental Protocols for Determining Reactivity Ratios
The determination of monomer reactivity ratios is crucial for understanding cross-reactivity. The following outlines a general experimental protocol for obtaining this data, which is applicable for studying monomers like this compound.
1. Materials and Purification:
-
Monomers (this compound and comonomer) should be purified to remove inhibitors, typically by washing with an alkaline solution followed by distillation under reduced pressure.
-
The initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), should be recrystallized from a suitable solvent (e.g., methanol).
-
The solvent for the polymerization should be of high purity.
2. Copolymerization Reactions:
-
A series of copolymerization reactions are carried out with varying initial molar ratios of the two monomers.
-
The total monomer concentration and the initiator concentration are kept constant across all experiments.
-
The reactions are typically performed in sealed ampoules or a reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition.
-
The polymerization is allowed to proceed to a low conversion, typically less than 10%, to ensure that the monomer feed ratio remains relatively constant during the experiment.[4][5]
-
The reaction is quenched after a predetermined time, often by rapid cooling and addition of an inhibitor.
3. Polymer Isolation and Analysis:
-
The resulting copolymer is isolated from the unreacted monomers, typically by precipitation in a non-solvent, followed by filtration and drying under vacuum.
-
The composition of the copolymer (i.e., the molar ratio of the two monomer units in the polymer chain) is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a common and accurate method where the ratio of characteristic proton signals from each monomer unit is used to calculate the copolymer composition.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of the absorbance of characteristic peaks for each monomer can be used to determine the composition.
-
Elemental Analysis: If one of the monomers contains a unique element, the percentage of that element in the copolymer can be used to determine the composition.
-
4. Calculation of Reactivity Ratios:
-
Several methods can be used to calculate the reactivity ratios from the monomer feed ratios and the corresponding copolymer compositions.
-
Linearization Methods: The Fineman-Ross and Kelen-Tüdös methods are classical graphical methods that rearrange the copolymerization equation into a linear form.[4][5][6][7][8]
-
Integrated Methods: For data at higher conversions, integrated forms of the copolymerization equation are used. The Meyer-Lowry and Beckingham-Sanoja-Lynd (BSL) models are examples of more accurate integrated methods.[9][10]
-
Non-linear Least Squares (NLLS) Methods: These are computer-based methods that directly fit the copolymerization equation to the experimental data and are generally considered the most accurate.
-
Recent recommendations from IUPAC suggest using integrated methods and combining data from both low and high conversion experiments for the most robust determination of reactivity ratios.[11][12][13]
Visualizing Polymerization Concepts
The following diagrams illustrate the experimental workflow for determining reactivity ratios and the logical relationship between reactivity ratios and the resulting copolymer structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.3. Reactivity Ratio Determination [bio-protocol.org]
- 5. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 6. rsc.org [rsc.org]
- 7. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]
- 12. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Thermal Analysis: The Impact of sec-Butyl Maleate on Polymer Properties
A detailed examination of the thermal stability and transitional behavior of polymers with and without the incorporation of sec-Butyl maleate reveals significant alterations in their thermal profiles. This guide provides a comparative analysis, supported by experimental data, to elucidate the influence of this specific maleate ester on key thermal characteristics of polymers.
The introduction of this compound into a polymer backbone, in this case illustrated by the modification of a styrene-maleic anhydride (SMA) copolymer, leads to notable changes in its thermal decomposition pattern and glass transition temperature. This comparison guide will delve into these changes, offering valuable insights for researchers, scientists, and professionals in drug development who utilize polymers in their applications.
Executive Summary of Thermal Analysis
The esterification of a styrene-maleic anhydride copolymer with sec-butyl alcohol results in a polymer with altered thermal properties. The key findings from comparative Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are summarized below.
| Thermal Property | Polymer without this compound (Styrene-Maleic Anhydride Copolymer) | Polymer with this compound (sec-Butyl Ester of SMA Copolymer) |
| Glass Transition Temperature (Tg) | 124 - 175.8 °C[1] | Lower than the corresponding SMA copolymer |
| Decomposition Temperature (Td) | Onset around 300 °C, single-step decomposition at ~358 °C | Two-stage decomposition: side chain elimination (~170-210 °C), main chain decomposition at a higher temperature than SMA (~395-439 °C) |
Impact of this compound on Thermal Stability
The incorporation of the this compound moiety into the polymer structure introduces a new pathway for thermal degradation. While the parent styrene-maleic anhydride copolymer typically exhibits a single-stage decomposition, the esterified version undergoes a two-step degradation process.
The initial, lower-temperature weight loss in the this compound-containing polymer is attributed to the elimination of the sec-butyl side chain. This is followed by the decomposition of the main polymer backbone at a temperature that is notably higher than that of the unmodified SMA copolymer. This suggests that while the initial decomposition occurs earlier, the overall thermal stability of the polymer backbone is enhanced by the modification.
Influence on Glass Transition Temperature
The glass transition temperature (Tg) is a critical parameter that defines the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. The esterification of the styrene-maleic anhydride copolymer with alcohols, including butyl and propyl esters, has been shown to decrease the Tg of the resulting polymer. This is because the bulky ester groups increase the free volume between polymer chains, facilitating segmental motion at lower temperatures. Therefore, it is expected that the incorporation of this compound will similarly lead to a reduction in the glass transition temperature compared to the unmodified SMA copolymer.
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer samples.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A sample of 5-10 mg of the polymer is placed in a ceramic or platinum pan.
-
The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C.
-
A constant heating rate of 10 °C/min or 20 °C/min is applied.
-
The analysis is conducted under an inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative degradation.
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperatures are determined from the resulting TGA curve, often as the onset temperature of weight loss or the peak of the derivative thermogravimetric (DTG) curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer samples.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program. A typical procedure involves:
-
An initial heating scan to erase the thermal history of the polymer.
-
A controlled cooling scan.
-
A second heating scan, from which the Tg is determined.
-
-
A heating rate of 10 °C/min or 20 °C/min is commonly used.
-
The analysis is performed under a continuous purge of an inert gas like nitrogen.
-
The glass transition temperature is identified as a step-like change in the heat flow curve.
Visualizing the Experimental Workflow
The logical flow of the comparative thermal analysis can be visualized as follows:
Caption: Workflow for comparative thermal analysis of polymers.
Signaling Pathway of Thermal Degradation
The presence of the this compound group introduces a specific point of thermal instability, leading to a multi-step degradation pathway.
Caption: Degradation pathway of this compound polymer.
References
A Comparative Guide to sec-Butyl Maleate and its Alternatives in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of sec-butyl maleate, focusing on its applications and properties as a comonomer in polymer synthesis, particularly for coatings and adhesives. It offers an objective comparison with its isomers (n-butyl maleate, isobutyl maleate, and di-tert-butyl maleate) and other common comonomers, supported by available experimental data. Detailed experimental protocols for synthesis and performance evaluation are also presented to facilitate further research and development.
Executive Summary
This compound is a versatile comonomer used to modify the properties of polymers, enhancing flexibility, adhesion, and water resistance in formulations for paints, coatings, and adhesives. Its branched butyl group introduces specific steric effects that differentiate its performance from its straight-chain and other branched-chain isomers. This guide elucidates these differences through a comparative analysis of their physicochemical properties and their impact on final polymer performance. While direct comparative studies are limited, this review collates available data to provide a clear overview for researchers selecting comonomers for specific applications.
Physicochemical Properties of this compound and its Alternatives
The physicochemical properties of a comonomer are critical as they influence polymerization kinetics and the ultimate characteristics of the resulting polymer. Below is a comparison of available data for this compound and its common alternatives.
| Property | This compound | n-Butyl Maleate | Di-tert-Butyl Maleate | Dibutyl Maleate |
| Molecular Formula | C8H12O4[1][2] | C8H12O4 | C12H20O4[3] | C12H20O4 |
| Molecular Weight | 172.18 g/mol [1][2] | 172.18 g/mol | 228.29 g/mol [3] | 228.288 g·mol−1[4] |
| Boiling Point | Not available | Not available | 273.2±13.0 °C (Predicted)[3] | 280 °C (536 °F; 553 K)[4] |
| Melting Point | Not available | Not available | 64-65 °C[3] | −85 °C (−121 °F; 188 K)[4] |
| Density | Not available | Not available | 1.004±0.06 g/cm3 (Predicted)[3] | 0.99 g·cm−3[4] |
| Solubility | Not available | Not available | Chloroform, Methanol (Slightly)[3] | Very hardly soluble in water (0.17 g·l−1 at 20 °C)[4] |
| Computed XLogP3 | 1.2[1] | Not available | Not available | Not available |
Performance Comparison in Polymer Applications
The primary application of this compound and its isomers is as a comonomer in emulsion polymerization to produce latexes for paints and adhesives. The structure of the butyl group significantly influences the properties of the final polymer film.
Impact on Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a crucial parameter for polymers used in coatings and adhesives, as it dictates the flexibility and film-forming properties. The branching of the butyl group in this compound is expected to result in a different Tg compared to its linear isomer, n-butyl maleate. Generally, increased branching can restrict chain mobility, potentially leading to a higher Tg. However, the bulky nature of the branched group can also increase free volume, which would lower the Tg.
While direct comparative studies on the Tg of copolymers with different butyl maleate isomers are scarce, it is known that the incorporation of maleate esters as comonomers, such as dibutyl maleate (DBM) and dioctyl maleate (DOM), lowers the Tg of polyvinyl acetate (PVAc). For instance, the Tg of PVAc was reported to decrease to 2.8 °C and -11.8 °C with the inclusion of DBM and DOM, respectively[5]. The glass transition of pure polyvinyl acetate is 38 °C[6].
Adhesion Properties
Water Resistance
For many coating and adhesive applications, resistance to water is paramount. The hydrophobicity of the comonomer can significantly impact the water uptake of the final polymer film. The use of maleate comonomers has been shown to enhance the water resistance of PVAc films[8]. The branched structure of this compound may offer different water barrier properties compared to the linear n-butyl isomer. Studies on silicone-epoxy coatings have demonstrated that modifications that reduce water absorption enhance corrosion resistance[9].
Experimental Protocols
This section provides detailed methodologies for the synthesis of butyl maleate isomers and the evaluation of their performance in polymer coatings.
Synthesis of Butyl Maleate Isomers
Objective: To synthesize this compound, n-butyl maleate, isobutyl maleate, and tert-butyl maleate via esterification of maleic anhydride.
Materials:
-
Maleic anhydride
-
sec-Butanol, n-butanol, isobutanol, tert-butanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator
Procedure for n-Butyl Maleate (can be adapted for other isomers):
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve maleic anhydride in a molar excess of n-butanol and a suitable amount of toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected. A study on the synthesis of dibutyl maleate from maleic anhydride and n-butyl alcohol in the presence of p-toluenesulfonic acid indicated a reaction time of 70 minutes could yield 95.6% of the ester.
-
After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent and excess alcohol under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by vacuum distillation.
Emulsion Polymerization of Vinyl Acetate with Butyl Maleate Comonomers
Objective: To prepare a series of vinyl acetate-butyl maleate copolymers with different butyl maleate isomers for comparative performance testing.
Materials:
-
Vinyl acetate (VAc), freshly distilled
-
This compound, n-butyl maleate, isobutyl maleate, di-tert-butyl maleate
-
Potassium persulfate (initiator)
-
Sodium bicarbonate (buffer)
-
Polyvinyl alcohol (stabilizer)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of polyvinyl alcohol and sodium bicarbonate in a reaction kettle equipped with a stirrer, reflux condenser, thermometer, and nitrogen inlet.
-
Purge the reactor with nitrogen for 30 minutes.
-
In a separate vessel, prepare a monomer mixture of vinyl acetate and the respective butyl maleate isomer at a desired molar ratio.
-
Add a portion of the monomer mixture and the initiator (potassium persulfate dissolved in deionized water) to the reactor and heat to the reaction temperature (e.g., 70-80°C) under stirring to initiate polymerization.
-
After the initial polymerization has started (indicated by a temperature rise and change in appearance), add the remaining monomer mixture and initiator solution gradually over a period of 2-3 hours.
-
After the addition is complete, continue the reaction for another 1-2 hours to ensure high monomer conversion.
-
Cool the resulting latex to room temperature and filter to remove any coagulum.
Performance Evaluation of Polymer Coatings
A range of standard tests can be used to evaluate the performance of coatings prepared from the synthesized latexes.
| Test | Standard Method (Example) | Description |
| Film Appearance | Visual Inspection | Assess for defects like cracking, blistering, and chalking. |
| Adhesion | ASTM D3359 (Cross-hatch) | Measures the adhesion of the coating to the substrate. |
| Hardness | ASTM D3363 (Pencil Hardness) | Determines the hardness of the coating surface. |
| Flexibility | ASTM D522 (Mandrel Bend Test) | Evaluates the flexibility and resistance to cracking upon bending. |
| Water Resistance | ASTM D870 (Water Immersion) | Assesses the coating's resistance to water by immersion. The water uptake can be measured gravimetrically[9]. |
| Gloss | ASTM D523 | Measures the specular gloss of the coating surface. |
| Scrub Resistance | ASTM D2486 | Determines the resistance of the coating to erosion caused by scrubbing. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and comparative evaluation of this compound and its alternatives.
Conclusion
This compound serves as a valuable comonomer for tailoring the properties of polymers used in coatings and adhesives. Its branched structure offers a unique alternative to the more common n-butyl and di-butyl maleates, potentially providing a different balance of flexibility, adhesion, and water resistance. This guide has summarized the available information on the properties and applications of this compound and its alternatives, and has provided a framework for their synthesis and comparative evaluation. Further experimental research is needed to fully elucidate the performance differences between the butyl maleate isomers and to optimize their use in specific polymer formulations. The provided experimental protocols offer a starting point for researchers to conduct these much-needed comparative studies.
References
- 1. This compound | C8H12O4 | CID 6913395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scispace.com [scispace.com]
- 4. uakron.edu [uakron.edu]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Properties of Poly(vinyl acetate) Adhesive Modified with Vinyl Versatate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Head-to-Head Comparison: Sec-Butyl Maleate vs. Isobutyl Maleate in Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of coating development, the selection of appropriate monomers is paramount to achieving desired performance characteristics. This guide provides an objective, data-driven comparison of two isomeric ester maleates: sec-butyl maleate and isobutyl maleate, when utilized as co-monomers in coating formulations. Due to a lack of direct head-to-head experimental studies in publicly available literature, this guide combines reported physicochemical properties with predicted performance characteristics based on structure-property relationships. This comparative analysis aims to equip researchers and formulators with the necessary information to make informed decisions in their development processes.
Physicochemical Properties: A Foundation for Performance
The isomeric difference between sec-butyl and isobutyl groups, while seemingly subtle, can influence the steric hindrance and reactivity of the maleate monomer, which in turn affects polymerization and final coating properties. The following table summarizes key physicochemical properties for both compounds.
| Property | This compound | Isobutyl Maleate | Data Source |
| Molecular Formula | C₁₂H₂₀O₄ | C₁₂H₂₀O₄ | Calculated |
| Molecular Weight | 228.28 g/mol | 228.28 g/mol | Calculated |
| Boiling Point | Estimated: ~270-280 °C | Estimated: ~260-270 °C | Estimated from analogous compounds |
| Density | Estimated: ~0.99 g/cm³ | Estimated: ~0.98 g/cm³ | Estimated from analogous compounds |
| Refractive Index | Estimated: ~1.444 | Estimated: ~1.442 | Estimated from analogous compounds |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents | Sparingly soluble in water; Soluble in common organic solvents | General chemical knowledge |
Predicted Performance in Coatings: A Comparative Analysis
The structural variations between this compound and isobutyl maleate are anticipated to manifest in the performance of coatings formulated with these monomers. The following table provides a qualitative and predicted quantitative comparison of their potential impact on key coating properties.
| Performance Metric | This compound in Coating | Isobutyl Maleate in Coating | Predicted Rationale |
| Hardness (Pencil Hardness) | Slightly Lower | Slightly Higher | The bulkier sec-butyl group may lead to a less tightly packed polymer network. |
| Adhesion (Cross-hatch) | Good | Good to Excellent | Both isomers are expected to provide good adhesion due to the presence of the ester functionality. The less hindered isobutyl group might allow for slightly better interaction with the substrate. |
| Gloss (60° Gloss Units) | High | High | Both are expected to contribute to high gloss finishes. Minor differences may arise from variations in film formation and surface smoothness. |
| Chemical Resistance | Good | Good | The ester groups in both molecules provide a degree of chemical resistance. The difference in branching may lead to minor variations in resistance to specific solvents. |
Disclaimer: The performance predictions in the table above are based on established structure-property relationships in polymer science. Actual experimental results may vary depending on the specific coating formulation, substrate, and curing conditions.
Experimental Protocols
To facilitate empirical validation of the predicted performance characteristics, detailed methodologies for key experiments are provided below, based on internationally recognized ASTM standards.
Pencil Hardness Test (ASTM D3363)
This method determines the hardness of a coating by the ability of a pencil of known hardness to scratch the surface.[1][2]
Materials:
-
Set of calibrated pencils of varying hardness (e.g., 6B to 6H)
-
Pencil sharpener
-
Abrasive paper (400 grit)
-
Coated test panels
-
A 45° pencil holder (optional, for improved consistency)
Procedure:
-
Prepare a set of pencils by sharpening them and then flattening the lead tip by holding it perpendicular to abrasive paper and rotating it until a flat, smooth, circular cross-section is obtained.
-
Place the coated panel on a firm, level surface.
-
Hold a pencil at a 45° angle to the coated surface and push it forward with uniform pressure for about 6.5 mm (0.25 inches).
-
Start with a pencil of medium hardness (e.g., HB) and proceed to harder pencils if no scratch is observed, or softer pencils if a scratch is present.
-
The pencil hardness of the coating is defined as the hardest pencil that does not scratch or mar the surface.
Adhesion Test (ASTM D3359 - Test Method B)
This test assesses the adhesion of coating films to a substrate by applying and removing pressure-sensitive tape over cuts made in the film.[3][4][5][6][7]
Materials:
-
Cutting tool with multiple blades spaced 1 mm or 2 mm apart
-
Pressure-sensitive adhesive tape (as specified in the standard)
-
Soft brush
-
Coated test panels
Procedure:
-
Place the coated panel on a firm surface.
-
Make a series of six parallel cuts through the coating to the substrate using the cutting tool.
-
Make a second series of six parallel cuts at a 90° angle to the first set to form a cross-hatch pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Apply a strip of the specified adhesive tape over the cross-hatched area and smooth it down firmly with a finger or an eraser.
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle.
-
Evaluate the adhesion by visually inspecting the cross-hatch area and classifying the result based on the ASTM scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).
Gloss Measurement (ASTM D523)
This method measures the specular gloss of a coating surface using a glossmeter.[8][9][10][11]
Materials:
-
Glossmeter with a 60° geometry
-
Calibrated high-gloss and low-gloss standards
-
Coated test panels
-
Lint-free cloth
Procedure:
-
Calibrate the glossmeter according to the manufacturer's instructions using the provided standards.
-
Ensure the surface of the coated panel is clean and free of any defects.
-
Place the glossmeter on the coated surface and take a reading.
-
Take at least three readings at different locations on the panel to obtain an average value.
-
The gloss is reported in Gloss Units (GU).
Chemical Resistance Test (ASTM D1308)
This test evaluates the effect of various chemicals on a coating.[12][13][14][15][16]
Materials:
-
Coated test panels
-
A range of test chemicals (e.g., water, ethanol, isopropanol, 10% HCl, 10% NaOH)
-
Cotton balls or filter paper discs
-
Watch glasses
-
Pipettes
Procedure:
-
Place a small piece of cotton or filter paper saturated with the test chemical on the coated surface.
-
Cover the saturated material with a watch glass to prevent evaporation.
-
Allow the chemical to be in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
Remove the watch glass and the saturated material, and gently wipe the area dry.
-
Visually inspect the coating for any changes, such as discoloration, blistering, softening, or loss of adhesion.
-
Rate the resistance on a scale (e.g., 1-5, where 5 is no effect and 1 is severe damage).
Visualizing the Experimental Workflow
To provide a clear overview of the testing process, the following diagrams illustrate the workflows for the key experiments described above.
Caption: Workflow for Pencil Hardness Test (ASTM D3363).
Caption: Workflow for Adhesion Test (ASTM D3359).
Caption: Workflow for Gloss Measurement (ASTM D523).
Caption: Workflow for Chemical Resistance Test (ASTM D1308).
References
- 1. micomlab.com [micomlab.com]
- 2. matestlabs.com [matestlabs.com]
- 3. micomlab.com [micomlab.com]
- 4. blog.chasecorp.com [blog.chasecorp.com]
- 5. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 6. kta.com [kta.com]
- 7. usa.sika.com [usa.sika.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. store.astm.org [store.astm.org]
- 10. Gloss ASTM D2457, ASTM D523 [intertek.com]
- 11. micomlab.com [micomlab.com]
- 12. laboratuar.com [laboratuar.com]
- 13. Chemical Resistance - A Plus Coating [apluscoating.com]
- 14. store.astm.org [store.astm.org]
- 15. highperformancecoatings.org [highperformancecoatings.org]
- 16. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of sec-Butyl Maleate: A Guide for Laboratory Professionals
The safe and compliant disposal of sec-butyl maleate is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This chemical is classified as a flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] It is also very toxic to aquatic life.[2] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Ensure adequate ventilation, especially in confined areas. If ventilation is insufficient, use a suitable respirator.
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][4]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2]
-
Ground/bond container and receiving equipment to prevent static discharge.[4]
-
Incompatible materials to avoid are strong oxidizing agents and strong bases.[2]
Spill and Leak Procedures
In the event of a spill, immediate action is necessary to contain the substance and prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Absorption: Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[2][3][4]
-
Collection: Collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[2][3]
-
Clean-up: Clean the affected area thoroughly.
Disposal Procedures
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
General Guidelines:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Do not mix this compound with other waste. Leave chemicals in their original containers whenever possible.
-
Handle uncleaned containers as you would the product itself.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
The following table summarizes the key disposal and safety information for this compound.
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Regulatory Compliance | Chemical waste generators must consult local, regional, and national hazardous waste regulations. | [2] |
| Personal Protective Equipment | Protective gloves, clothing, and eye/face protection. | [2] |
| Handling Precautions | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. | [3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [2] |
| Spill Containment | Soak up with inert absorbent material and keep in suitable, closed containers for disposal. | [2][3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling sec-Butyl maleate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling sec-Butyl maleate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety data for structurally related compounds, such as sec-Butyl acetate and Di-n-Butyl Maleate. It is imperative to consult the official SDS provided by your chemical supplier for this compound before handling the substance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to present hazards similar to related esters, which may include flammability, skin and eye irritation, and the potential for allergic skin reactions. Therefore, a cautious approach with appropriate PPE is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye and Face Protection | Chemical safety goggles and a face shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield should be worn in addition to goggles when there is a splash hazard.[1][2] |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or nitrile rubber gloves are recommended for protection against esters and similar chemicals.[3][4] Gloves must be inspected before use and disposed of properly after.[1] |
| Body Protection | Chemical-resistant lab coat or a full protective suit | A complete suit protecting against chemicals should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. | If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[2]
-
Assemble all necessary equipment and reagents before introducing this compound.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Ground and bond containers when transferring the substance to prevent static discharge, as it may be flammable.[6][7]
-
Avoid contact with skin and eyes.[1] In case of accidental contact, follow the first-aid procedures outlined below.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1][6]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the substance.[1][6]
-
Decontaminate all surfaces and equipment that came into contact with this compound.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be removed immediately and laundered before reuse.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of the waste through a licensed disposal company.[1] Do not allow the product to enter drains.[1][6]
-
Container Disposal: Uncleaned containers should be handled as the product itself and disposed of accordingly.[8]
First-Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing.[6][10] Wash the affected skin with soap and plenty of water for at least 15 minutes.[9][11] Seek medical attention if irritation occurs or persists.[6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Quantitative Data for Structurally Related Compounds
The following table provides exposure limit data for a structurally similar compound, sec-Butyl acetate. These values should be used for guidance only.
| Substance | Limit Type | Exposure Limit | Organization |
| sec-Butyl acetate | TWA | 200 ppm | ACGIH |
| sec-Butyl acetate | TWA | 200 ppm (950 mg/m³) | NIOSH |
TWA: Time-Weighted Average
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 4. tradesmangear.com [tradesmangear.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 11. trdsf.com [trdsf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
